Silmitasertib
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOKSQABCJCOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143602 | |
| Record name | Silmitasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009820-21-6 | |
| Record name | Silmitasertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silmitasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silmitasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILMITASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Silmitasertib: A Deep Dive into its Mechanism of Action in Oncology
An in-depth technical guide on the core mechanism of action of Silmitasertib in cancer cells.
Introduction
This compound, also known as CX-4945, is a first-in-class, orally bioavailable small-molecule inhibitor targeting Protein Kinase CK2 (formerly Casein Kinase 2)[1]. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors[1][2]. Its upregulation is correlated with malignant transformation, tumor growth, and cell survival, making it a compelling target for cancer therapy[2][3]. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit, thereby blocking its kinase activity[1][2]. This inhibition disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis[1][4].
Core Mechanism of Action: CK2 Inhibition
The primary mechanism of action of this compound is the potent and highly selective inhibition of the CK2 holoenzyme[5][6]. In biochemical assays, this compound demonstrates remarkable potency against the CK2α and CK2α' catalytic subunits. This targeted inhibition is the initiating event that triggers a cascade of downstream anti-cancer effects.
Table 1: Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Cell-Free Kinase Assay | Recombinant Human CK2α and CK2α' | 1 nM[6][7] |
| Intracellular CK2 Activity Assay | Jurkat Cells | 0.1 µM[4][8] |
| Antiproliferative Activity (EC50) | Breast Cancer Cell Lines | 1.71 - 20.01 µM[9][10] |
| Antiproliferative Activity (IC50) | Pancreatic Ductal Adenocarcinoma Cell Lines | Varies by cell line[11] |
Modulation of Key Oncogenic Signaling Pathways
By inhibiting CK2, this compound disrupts multiple pro-survival pathways that are aberrantly activated in cancer cells.
Inhibition of the PI3K/Akt/mTOR Pathway
A crucial consequence of CK2 inhibition by this compound is the attenuation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, metabolism, and survival[2][12][13][14]. CK2 directly phosphorylates Akt at serine 129 (S129), a key step in its activation[5][8][9]. This compound blocks this phosphorylation event, leading to decreased Akt activity and subsequent downregulation of mTOR and its downstream effectors, p70S6K and 4E-BP1[2][7][15]. This cascade ultimately results in the inhibition of protein synthesis and cell proliferation[13].
Caption: this compound inhibits the CK2-mediated activation of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a broad range of cancer cell types[2][7]. The inhibition of CK2's pro-survival signaling leads to the activation of intrinsic apoptotic pathways. This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of key executioner caspases, such as caspase-3 and caspase-9[16][17][18]. Furthermore, this compound can downregulate the expression of anti-apoptotic proteins like Mcl-1, tipping the cellular balance towards cell death[16][18].
Caption: this compound promotes apoptosis by destabilizing Mcl-1 and activating caspases.
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle[4]. In many cancer cell lines, this arrest occurs at the G2/M transition[5][9][19]. The mechanism involves the modulation of key cell cycle regulators. For instance, this compound treatment leads to reduced phosphorylation of the tumor suppressor p21 at threonine 145 (T145) and an increase in the total levels of cell cycle inhibitors p21 and p27[5][8][9].
Experimental Protocols
Cell Viability / Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO2)[9].
-
Drug Treatment: The culture medium is replaced with fresh medium containing this compound at a range of concentrations (e.g., 0.01 to 20 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for 72-96 hours[4][9].
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Alamar Blue or a luminescence-based ATP assay (e.g., CellTiter-Glo). The fluorescence or luminescence is read using a plate reader[4][9].
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Protein Phosphorylation
-
Cell Lysis: Cells are treated with this compound for a specified duration, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-Akt (S129), total Akt, p-p70S6K, cleaved PARP, CK2α, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Apoptosis Analysis by Flow Cytometry
The following workflow outlines the key steps for quantifying apoptosis.
Caption: Experimental workflow for the quantification of apoptosis via Annexin V/PI staining.
This compound effectively targets the oncogenic kinase CK2, leading to a multi-pronged anti-cancer effect. By disrupting fundamental cellular processes such as proliferation through the PI3K/Akt/mTOR pathway, inducing programmed cell death, and halting cell cycle progression, this compound demonstrates significant therapeutic potential. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to further explore and leverage the capabilities of CK2 inhibition in the development of novel cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Silmitasertib in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various tumors and plays a crucial role in promoting cell survival and proliferation, in part through its modulation of the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the PI3K/Akt/mTOR signaling cascade.
Mechanism of Action: this compound as a CK2 Inhibitor
This compound functions as an ATP-competitive inhibitor of the alpha catalytic subunit of CK2.[1] By binding to the ATP-binding site of CK2, this compound effectively blocks its kinase activity, leading to the inhibition of downstream signaling pathways that are dependent on CK2-mediated phosphorylation.[1] One of the most significant consequences of CK2 inhibition by this compound is the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[2][3]
Impact on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a tightly regulated signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.
Protein kinase CK2 has been shown to directly phosphorylate and hyperactivate Akt at serine 129 (Ser129).[3] This phosphorylation is a key event in the activation of the PI3K/Akt/mTOR signaling cascade. This compound, by inhibiting CK2, directly prevents the phosphorylation of Akt at Ser129.[2] This action attenuates the activation of Akt and subsequently suppresses the downstream signaling to mTOR and its effectors, such as S6 kinase (S6K) and 4E-BP1. The inhibition of this pathway ultimately leads to decreased cell viability, proliferation, and induction of apoptosis in cancer cells.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| CK2α | Cell-free | 1 nM | [4] |
| CK2α' | Cell-free | 1 nM | [4] |
| Flt3 | Cell-free | 35 nM | [2] |
| Pim1 | Cell-free | 46 nM | [2] |
| CDK1 | Cell-free | 56 nM | [2] |
| Endogenous intracellular CK2 | Jurkat cells | 0.1 µM | [2] |
| HUVEC Proliferation | Cell-based | 5.5 µM | [2] |
| HUVEC Migration | Cell-based | 2 µM | [2] |
| HUVEC Tube Formation | Cell-based | 4 µM | [2] |
Table 2: Anti-proliferative Activity of this compound (EC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Pancreatic Cancer | Varies (low, moderate, and high sensitivity groups) | [5] |
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol is adapted from methodologies used in studies evaluating the anti-proliferative effects of this compound.[2]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (CX-4945)
-
Alamar Blue reagent
-
96-well plates
-
Spectrofluorometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium. For suspension cells, seeding and treatment can be performed on the same day. For adherent cells, allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plates for 4-5 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a spectrofluorometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound (CX-4945)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CK2, preventing Akt phosphorylation and downregulating the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
Silmitasertib: A Technical Overview of its Dual Effects on Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a critical role in cell growth, proliferation, and survival.[2][3] By targeting the ATP-binding site of the CK2α catalytic subunit, this compound effectively abrogates its kinase activity, leading to the modulation of numerous downstream signaling pathways.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound induces two critical cellular processes with significant implications for cancer therapy: apoptosis and autophagy. Particular emphasis is placed on the underlying signaling pathways, quantitative effects on key biomarkers, and detailed experimental protocols for their assessment.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][4] CK2 is known to phosphorylate and activate Akt, a key node in this pathway.[4] By inhibiting CK2, this compound prevents Akt activation, leading to the downstream suppression of mTORC1.[4][5] This inhibition has dual consequences: the induction of apoptosis and the stimulation of autophagy.[4][6]
This compound's Effect on Apoptosis
This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines.[2][4][7] This programmed cell death is initiated through both intrinsic and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis.
Key Apoptotic Events Induced by this compound:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3.[2][7]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis.[2]
-
Bcl-2 Family Protein Modulation: this compound can influence the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.
Quantitative Analysis of Apoptosis Induction
The pro-apoptotic effects of this compound are both dose- and time-dependent. The following tables summarize quantitative data from various studies. Note: The specific cell lines and experimental conditions should be considered when interpreting these data.
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Cal-27 (Oral Squamous Carcinoma) | 10 | 24 | ~15% | [7] |
| Cal-27 (Oral Squamous Carcinoma) | 10 (in combination with DDP) | 24 | 40.84% ± 10.19% | [7] |
| Cal-27 (Oral Squamous Carcinoma) | 10 (in combination with DDP) | 48 | 83.23% ± 4.96% | [7] |
| HuCCT-1 (Cholangiocarcinoma) | 20 | 24 | Marked increase in DNA fragmentation | [2] |
| Colorectal Cancer Cells | 25 | 48 | ~20% | [5] |
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Key Apoptotic Marker | Observed Effect | Reference |
| Cal-27 and UM1 | 10, 20, 40 (in combination with DDP) | 12 | Cleaved Caspase-3, Cleaved Caspase-8 | Increased levels with increasing this compound concentration | [7] |
| HuCCT-1 | 20 | 24 | Cleaved PARP | High levels compared to control | [2] |
| HuCCT-1 | 20 | 4 | Cleaved Caspase-9 | Increased expression | [2] |
| HuCCT-1 | 20 | 24 | Procaspase-3 | Decreased expression | [2] |
This compound's Effect on Autophagy
In addition to apoptosis, this compound is a known inducer of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer.[4][5] The induction of autophagy by this compound is primarily linked to the inhibition of the mTORC1 signaling pathway.[5]
Key Autophagic Events Induced by this compound:
-
LC3-II Conversion: this compound treatment promotes the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The formation of LC3 puncta is a key indicator of autophagosome formation.
-
p62/SQSTM1 Degradation: this compound can lead to the degradation of p62/SQSTM1, an autophagy receptor protein that is consumed during the autophagic process.
Quantitative Analysis of Autophagy Induction
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Key Autophagy Marker | Observed Effect | Reference |
| DLD-1 (Colorectal Cancer) | 25 | up to 18 | LC3-II and p62 levels (with bafilomycin-A1) | Decreased levels | [5] |
| Pancreatic Cancer Cells | Not specified | Not specified | Autophagy | Induces in vitro autophagy | [4][6] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits CK2, leading to downregulation of the PI3K/Akt/mTOR pathway, which in turn promotes apoptosis and induces autophagy.
Caption: A typical experimental workflow to assess the effects of this compound on apoptosis and autophagy.
Experimental Protocols
Western Blotting for Apoptosis and Autophagy Markers
This protocol outlines the general steps for detecting key protein markers of apoptosis (cleaved caspases, cleaved PARP) and autophagy (LC3-I/II, p62) via Western blotting.
1. Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for various time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (12-15% for LC3 and cleaved caspases, 8-10% for PARP and p62).
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, LC3B, or p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound demonstrates a multifaceted anti-cancer profile by concurrently inducing apoptosis and autophagy, primarily through the inhibition of the CK2/PI3K/Akt/mTOR signaling axis. The dose- and time-dependent nature of these effects highlights the importance of careful characterization in preclinical models. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CK2 inhibitors. Further research is warranted to fully elucidate the complex interplay between this compound-induced apoptosis and autophagy and to optimize its clinical application, potentially in combination with other therapeutic agents.
References
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Silmitasertib: A Technical Whitepaper on Preclinical Research in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell growth, proliferation, and survival, while suppressing apoptosis.[2][4] By competitively inhibiting the ATP-binding site of the CK2 catalytic α subunit, this compound disrupts key oncogenic signaling pathways, including PI3K/Akt, and interferes with DNA damage repair mechanisms.[1][5] This whitepaper provides a comprehensive technical overview of the preclinical data for this compound in solid tumors, detailing its mechanism of action, summarizing in vitro and in vivo efficacy data, outlining key experimental protocols, and visualizing the core signaling pathways involved.
Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of the CK2 holoenzyme, with an IC50 of 1 nM in cell-free assays.[3][6] The overexpression of CK2 in tumor cells is correlated with malignant transformation and resistance to therapy.[2] CK2 phosphorylates a vast array of substrate proteins involved in cellular processes critical for cancer progression:
-
Cell Cycle and Proliferation: CK2 promotes cell cycle progression and proliferation through pathways like PI3K/Akt/mTOR.[2]
-
Apoptosis Suppression: It phosphorylates and inactivates pro-apoptotic proteins, thereby conferring a survival advantage to cancer cells.[7]
-
DNA Damage Response (DDR): CK2 is implicated in the DDR pathway through its regulation of key repair proteins such as XRCC1 and MDC1.[5] Inhibition of CK2 can therefore sensitize tumor cells to DNA-damaging agents like gemcitabine and cisplatin.[5][8]
-
Angiogenesis: Preclinical studies have shown that CK2 inhibition can regulate angiogenesis.[4]
The inhibition of these pathways by this compound leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of solid tumor models.[7][9]
Preclinical Efficacy: Quantitative Data Summary
The anti-tumor activity of this compound has been demonstrated across a range of solid tumor types in both in vitro and in vivo preclinical models.
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative effects across various solid tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ewing Sarcoma (various) | Ewing Sarcoma | 2 - 8 | [10] |
| DLD-1 | Colorectal Cancer | Dose-dependent decrease in clonogenesis | [9] |
| U-87 | Glioblastoma | Not specified, but showed reduced proliferative activity | [7] |
| MPNST (various) | Malignant Peripheral Nerve Sheath Tumor | Not specified, but showed decreased CK2 activity and increased apoptosis | [3] |
Note: Specific IC50 values for a broad range of solid tumor cell lines are distributed across numerous individual studies. The values provided are representative examples found in the cited literature.
In Vivo Anti-tumor Efficacy
Oral administration of this compound has shown significant tumor growth inhibition (TGI) in multiple xenograft models of human solid tumors.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Reference |
| PC3 | Prostate Cancer | 25 mg/kg | 19% | [6] |
| PC3 | Prostate Cancer | 50 mg/kg | 40% | [6] |
| PC3 | Prostate Cancer | 75 mg/kg | 86% | [6] |
| BT-474 | Breast Cancer | 25 mg/kg (BID) | 88% | [6] |
| BT-474 | Breast Cancer | 75 mg/kg (BID) | 97% | [6] |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg (BID) | 93% | [6] |
| A673 & PDX | Ewing Sarcoma | 75 mg/kg (BID) for 28 days | 50 - 80% | [10] |
BID: Bis in die (twice a day)
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of this compound. By inhibiting CK2, it blocks downstream pro-survival and pro-proliferation signals and impairs the DNA damage response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Abstract 6916: CK2 inhibitor shows anti-tumor activity in Ewing sarcoma preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Silmitasertib for COVID-19 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Silmitasertib (CX-4945), a potent and selective inhibitor of Casein Kinase 2 (CK2), and its application in COVID-19 research. We will explore its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental protocols to facilitate further investigation into its therapeutic potential against SARS-CoV-2.
Introduction: Repurposing a Cancer Drug for a Global Pandemic
This compound is a first-in-class, orally bioavailable small molecule that competitively inhibits the ATP-binding site of the CK2 catalytic alpha subunit.[1] Initially developed for oncology, its unique mechanism of action has garnered significant attention for its potential in treating COVID-19.[1][2][3][4] Research has shown that SARS-CoV-2, the virus responsible for COVID-19, hijacks host cell machinery for its replication and propagation, and CK2 has been identified as a crucial host factor in this process.[2][5][6] By targeting a host protein, this compound presents a therapeutic strategy that is potentially less susceptible to viral mutations and effective against emerging variants.[4][7]
This document synthesizes the current knowledge on this compound's role in counteracting SARS-CoV-2, focusing on its dual antiviral and anti-inflammatory properties.
Mechanism of Action: A Dual Approach to Combating COVID-19
This compound's therapeutic potential in COVID-19 stems from its ability to inhibit CK2, a protein kinase that is upregulated in SARS-CoV-2 infected cells.[5][6][8] This inhibition results in a two-pronged attack on the virus: direct antiviral activity and modulation of the host's inflammatory response.
2.1. Host-Directed Antiviral Activity
SARS-CoV-2 interacts with numerous host proteins to facilitate its life cycle. The viral nucleocapsid (N) protein, in particular, has been shown to interact with all subunits of the CK2 holoenzyme.[5] This interaction is believed to be critical for viral replication and egress.
Key points on the antiviral mechanism include:
-
Inhibition of Viral Replication: By inhibiting CK2, this compound disrupts processes essential for the virus to multiply within host cells.[9][10]
-
Disruption of Viral Egress: In infected Caco-2 cells, CK2 activity is linked to the formation of filopodia protrusions that contain budding viral particles, potentially aiding in cell-to-cell spread.[1] this compound may interfere with this process.
-
Promotion of Antiviral State: Inhibition of CK2 can promote the formation of Stress Granules (SGs), which are known to inhibit viral proliferation.[2]
Caption: this compound Inhibition of CK2-Mediated Viral Processes
2.2. Anti-inflammatory Effects
A significant cause of morbidity and mortality in severe COVID-19 is an excessive inflammatory response known as a "cytokine storm."[11][12][13][14] CK2 is implicated in signaling pathways that lead to the production of pro-inflammatory cytokines.[10]
By inhibiting CK2, this compound can:
-
Reduce Cytokine Production: Interrupt the signaling pathways that lead to the release of inflammatory cytokines.[10]
-
Quell Hyper-inflammation: Attenuate the overactive immune response, potentially preventing the progression to severe stages of the disease, such as Acute Respiratory Distress Syndrome (ARDS).[6][8]
Caption: this compound's Anti-inflammatory Mechanism of Action
Preclinical Research and In Vitro Data
Initial evidence for this compound's efficacy against coronaviruses came from in vitro studies. These experiments demonstrated its ability to inhibit viral replication in various cell lines.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus Model | Reference |
| IC₅₀ | 0.63 µM | DBT cells | MHV-nLuc | [9] |
| IC₅₀ | 200-300 nM | HAE cells | SARS-CoV-2 | [9] |
Note: MHV (Mouse Hepatitis Virus) is often used as a model for studying β-coronaviruses.[5]
3.1. Key Experimental Protocol: In Vitro Antiviral Assay (MHV-nLuc)
This protocol is based on methodologies described in studies evaluating CK2 inhibitors against β-coronaviruses.[9]
-
Cell Culture: DBT (delayed brain tumor) cells are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Infection: Cells are pre-treated with the diluted this compound or a vehicle control for a specified period (e.g., 1 hour). Subsequently, cells are infected with a reporter virus, such as Mouse Hepatitis Virus expressing NanoLuciferase (MHV-nLuc), at a specific multiplicity of infection (MOI), for instance, 0.1.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and initiate the luminescent reaction. The luminescence, which is proportional to the level of viral replication, is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, a cell viability assay (e.g., CellTiter-Glo) is performed on uninfected cells treated with the same concentrations of this compound to ensure that the observed antiviral effect is not due to toxicity.
Caption: Workflow for In Vitro Antiviral Efficacy Testing
Clinical Investigations of this compound in COVID-19
Following promising preclinical data, investigator-initiated Phase 2 clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with moderate to severe COVID-19.[3][7][15]
4.1. Summary of Clinical Trial Results
An open-label, randomized, controlled study evaluated this compound in patients with moderate COVID-19.[7][10] The trial enrolled approximately 20 participants who received either this compound (1,000 mg twice daily) plus standard of care (SOC) or SOC alone for 14 days.[10]
Table 2: Key Efficacy Endpoints from Phase 2 Trial (Moderate COVID-19)
| Efficacy Endpoint | This compound + SOC (Median) | SOC Alone (Median) | Improvement | Reference |
| Time to Clinical Symptoms Recovery | 6 days | 14 days | 133% faster | [4][10] |
| Time to Normalization of Clinical Signs | 7 days | 11 days | 57% faster | [4][7][10] |
| Time to reach EQ-5D-5L Q6 ≥ 90% | 14 days | 30 days | 114% faster | [4][7][10] |
The treatment was reported to be well-tolerated with a good safety profile.[7][10] Another Phase 2 trial was initiated for patients with severe COVID-19, which also received positive feedback from an independent Data Monitoring Committee to proceed with patient recruitment.[3][15]
4.2. Clinical Trial Protocol Overview (Moderate COVID-19, NCT04593943)
-
Study Design: A single-center, open-label, randomized (1:1), two-arm, parallel-group, controlled, interventional prospective exploratory study.[6]
-
Patient Population: Approximately 20 adult subjects with a confirmed SARS-CoV-2 infection and moderate COVID-19.[6][7]
-
Intervention Arms:
-
Primary Objective: To evaluate the safety and tolerability of this compound.
-
Secondary Objectives: To explore the clinical benefits of this compound, including time to clinical recovery and evaluation of antiviral activity.
Caption: Diagram of the Phase 2 Randomized Controlled Trial
Conclusion and Future Directions
This compound has emerged as a promising candidate for the treatment of COVID-19. Its dual mechanism of targeting both viral replication and the host inflammatory response provides a robust rationale for its use. Preclinical studies have confirmed its in vitro antiviral activity, and initial Phase 2 clinical data in patients with moderate COVID-19 are encouraging, demonstrating a statistically significant reduction in time to clinical recovery.[4][7][10]
As a host-directed therapy, this compound holds the potential for broad activity against various SARS-CoV-2 variants. Further research, including larger, well-controlled clinical trials, is warranted to fully elucidate its efficacy and safety profile in a broader patient population and to establish its role in the therapeutic arsenal against COVID-19.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Senhwa's this compound, COVID-19 Drug Candidate, Receives Positive Interim Review from Data Monitoring Committee to Proceed [prnewswire.com]
- 4. Senhwa Presents Positive Initial Data from Phase 2 Clinical Trial of this compound (CX-4945) in Moderate COVID-19 Patients At the ISIRV-WHO Conference - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Senhwa Presents Positive Initial Data from Phase 2 Clinical Trial of this compound (CX-4945) in Moderate COVID-19 Patients At the ISIRV-WHO Conference [prnewswire.com]
- 8. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 9. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trialsitenews.com [trialsitenews.com]
- 11. COVID-19: Cancer drug may quench inflammation in severely ill patients [medicalnewstoday.com]
- 12. Calming the cytokine storm of COVID-19 through inhibition of JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyper-inflammatory responses in COVID-19 and anti-inflammatory therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inflammation and Antiviral Immune Response Associated With Severe Progression of COVID-19 [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Silmitasertib's Off-Target Profile: A Technical Examination of DYRK1A and GSK3β Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (CX-4945), a potent and selective inhibitor of Casein Kinase 2 (CK2), is currently under clinical investigation for various oncological indications.[1][2] While its primary target is well-established, emerging evidence has illuminated significant off-target activities, particularly against two crucial kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] This dual inhibitory action presents both a challenge for its targeted therapeutic use and an opportunity for drug repositioning and understanding complex cellular signaling networks.[3][5] This technical guide provides a comprehensive overview of the off-target effects of this compound on DYRK1A and GSK3β, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against DYRK1A and GSK3β has been quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of this compound (CX-4945) against DYRK1A
| Parameter | Value | Assay Method | Reference |
| IC50 | 6.8 nM | Not specified | [6] |
| IC50 | 160 nM | Cook Kinase Activity Assay | [7] |
| Kd | 1.8 nM | Microscale Thermophoresis (MST) | [3][8] |
| Kd,app | 35.2 ± 20.74 nM | Kinobeads Assay | [3][8] |
Table 2: In Vitro Inhibitory Activity of this compound (CX-4945) against GSK3β
| Parameter | Value | Assay Method | Reference |
| IC50 | 190 nM | Cook Kinase Activity Assay | [3][7][8] |
| Kd | 37.8 nM | Microscale Thermophoresis (MST) | [3][7][8] |
| Kd,app | 4800 nM | Kinobeads Assay | [3][8] |
| % Inhibition @ 500 nM | 55% | Kinome Scan | [3][8] |
Experimental Protocols
A clear understanding of the methodologies used to derive the quantitative data is crucial for interpretation and replication. The following sections detail the key experimental protocols employed in the cited research.
In Vitro Kinase Inhibition Assays
This assay was utilized to determine the IC50 values of this compound against DYRK1A and GSK3β.[3][8]
-
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.
-
Protocol:
-
A fixed concentration of recombinant DYRK1A or GSK3β kinase (0.25 μM) is incubated with a specific substrate peptide (0.5 mM).[3][8]
-
ATP is added to the reaction at a concentration close to its Michaelis-Menten constant (KM) for each kinase (128 μM for both DYRK1A and GSK3β).[3][8]
-
This compound is titrated into the reaction mixture across a range of concentrations (e.g., 1 nM to 10 μM).[3][8]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is determined.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase.[1][9]
-
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase, which is tagged with an antibody labeled with a FRET donor (Europium). Binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.[9]
-
Protocol:
-
A mixture of the target kinase (e.g., DYRK1A) and a Europium-labeled anti-tag antibody is prepared.
-
Test compounds, including this compound, are serially diluted and added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells containing the test compounds.
-
An Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[9]
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence.
-
IC50 values are determined by analyzing the decrease in the FRET signal as a function of the inhibitor concentration.
-
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11][12]
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[12][13]
-
Protocol:
-
The kinase reaction is set up with the kinase (e.g., GSK3β), substrate, and ATP.
-
This compound is added at various concentrations.
-
The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature.[11]
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP (40-minute incubation).[11]
-
Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescence reaction (30-minute incubation).[11]
-
Luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
-
Cell-Based Assays
This Western blot-based assay assesses the ability of this compound to inhibit the phosphorylation of Cyclin D1 by DYRK1A and GSK3β in a cellular context.[3][8]
-
Principle: Overexpression of DYRK1A or GSK3β along with Cyclin D1 in cells leads to the phosphorylation of Cyclin D1. Treatment with an inhibitor like this compound is expected to reduce this phosphorylation, which can be detected using a phospho-specific antibody.
-
Protocol:
-
HEK293T cells are transiently co-transfected with plasmids encoding HA-tagged Cyclin D1 and either FLAG-tagged DYRK1A or FLAG-tagged GSK3β.[3][8]
-
After transfection, cells are treated with various concentrations of this compound (e.g., up to 10 μM) or a vehicle control (DMSO).[3][8]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific primary antibodies against total Cyclin D1 (anti-HA), total DYRK1A or GSK3β (anti-FLAG), and phosphorylated Cyclin D1 (anti-phospho-Cyclin D1 at a specific site, e.g., Thr286).[3][8][14]
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
This imaging-based assay evaluates the effect of this compound on the subcellular localization of the transcription factor NFAT, which is regulated by DYRK1A and GSK3β.[8]
-
Principle: DYRK1A and GSK3β phosphorylate NFAT, leading to its export from the nucleus to the cytoplasm. Inhibition of these kinases by this compound is expected to prevent this phosphorylation, resulting in the nuclear accumulation of NFAT upon cellular stimulation.[8][15]
-
Protocol:
-
HEK293T cells are co-transfected with a plasmid encoding a fluorescently tagged NFAT (e.g., EGFP-NFATc1) and either a mock vector, a vector for DYRK1A, or a vector for GSK3β.[8]
-
Cells are pre-treated with this compound (e.g., 5 μM) or a vehicle control for a few hours.[8]
-
NFAT nuclear translocation is stimulated by treating the cells with an agent like ionomycin (e.g., 6 μM) for 1 hour.[8]
-
The subcellular localization of the fluorescently tagged NFAT is visualized using fluorescence microscopy.
-
The degree of nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
Signaling Pathways and Experimental Workflows
The off-target inhibition of DYRK1A and GSK3β by this compound has significant implications for cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected pathways and the workflows of the experimental protocols described above.
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound restores NFAT signaling by inhibiting DYRK1A and GSK3β.
Caption: this compound inhibits Cyclin D1 degradation pathway.
Conclusion
The data and experimental evidence presented in this technical guide unequivocally demonstrate that this compound is a potent inhibitor of DYRK1A and GSK3β, in addition to its primary target, CK2. This off-target activity has profound effects on critical cellular signaling pathways, including those regulating cell cycle progression and immune responses. For researchers and drug development professionals, this dual inhibitory profile necessitates careful consideration in the interpretation of experimental results and the design of clinical trials. Furthermore, the potent inhibition of DYRK1A and GSK3β by a clinically evaluated compound opens up new avenues for therapeutic strategies targeting diseases where these kinases are dysregulated, such as neurodegenerative disorders and diabetes.[4][16] Future research should focus on elucidating the full spectrum of this compound's off-target effects and exploring the therapeutic potential of its multi-kinase inhibitory profile.
References
- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Calcineurin-independent NFATc1 signaling is essential for survival of Burkitt lymphoma cells [frontiersin.org]
Google's AI-Powered Discovery: Silmitasertib as a Novel Cancer Immunotherapy Agent
A Technical Whitepaper on the Identification, Mechanism, and Experimental Validation of a Synergistic Immuno-oncology Strategy
Abstract
The AI-Driven Discovery Workflow
The identification of Silmitasertib's novel immunomodulatory role was accomplished using the C2S-Scale (Cell2Sentence-Scale 27B) model, a large language model built on Google's Gemma architecture.[1][3] The model was designed to interpret the complex language of single-cell gene expression.[3][4]
The core of the discovery was a "dual-context virtual screen" performed by the AI on over 4,000 drug candidates.[2][3] The model was tasked to find a compound that would act as a "conditional amplifier" of immune signaling, specifically enhancing antigen presentation only in an environment with pre-existing, low-level interferon signals—a characteristic of the tumor microenvironment.[1][6]
The two contexts for the virtual screen were:
-
Immune-Context-Positive: Real-world patient tumor samples with existing tumor-immune interactions and low-level interferon signaling.[1]
-
Immune-Context-Neutral: Isolated cancer cell line data lacking any immune context.[1]
C2S-Scale predicted that this compound would cause a substantial increase in antigen presentation in the "immune-context-positive" setting but would have little to no effect in the "immune-context-neutral" one.[1][2] This novel, context-dependent prediction was a previously undocumented activity for a CK2 inhibitor.[2][4]
Biological Signaling Pathways
This compound is a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (Casein Kinase II).[5][7] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is known to regulate multiple pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[8][9]
Interferons (IFNs) are cytokines that play a critical role in antiviral and anti-tumor immunity. Upon binding to their receptors, IFNs activate the JAK/STAT signaling pathway, leading to the transcription of hundreds of Interferon-Stimulated Genes (ISGs). A key function of this pathway is the upregulation of the antigen presentation machinery, including Major Histocompatibility Complex class I (MHC-I) molecules, which present tumor antigens to CD8+ T-cells.
The discovery by the C2S-Scale model suggests a synergistic interaction. While low-dose interferon provides a modest stimulus to the JAK/STAT pathway, the concurrent inhibition of CK2 by this compound appears to amplify this signal, leading to a robust increase in MHC-I expression and antigen presentation. This effectively "unmasks" the tumor cells, making them targets for the immune system.
Quantitative Data Summary
The experimental validation confirmed the AI's prediction with statistically significant results. The primary outcome was the measurement of antigen presentation, quantified by the level of MHC-I expression on the cell surface.
| Treatment Condition | Cell Type | Outcome Measure | Result | Source |
| This compound (alone) | Human Neuroendocrine Cells | MHC-I Expression | No significant effect | [1][2] |
| Low-Dose Interferon (alone) | Human Neuroendocrine Cells | MHC-I Expression | Modest increase | [1][2] |
| This compound + Low-Dose IFN | Human Neuroendocrine Cells | MHC-I Expression | ~50% Increase | [1][2][4][5] |
This compound (CX-4945) Kinase Inhibition Profile:
| Kinase Target | IC₅₀ (Cell-free assay) | Source |
| CK2 | 1 nM | [10] |
| Flt3 | 35 nM | [10] |
| Pim1 | 46 nM | [10] |
| CDK1 | 56 nM | [10] |
Representative Experimental Protocols
While the exact, detailed protocols from the Google/Yale study are not publicly available, this section provides a representative methodology for assessing the effect of this compound and Interferon on MHC-I expression based on standard laboratory procedures.
Cell Culture and Treatment
-
Cell Line: Human neuroendocrine cancer cells (e.g., BON-1 or QGP-1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded in 6-well plates at a density of 0.5 x 10⁶ cells per well and allowed to adhere for 24 hours.
-
Drug Preparation:
-
This compound (CX-4945) is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are prepared in culture medium.
-
Recombinant Human Interferon-gamma (IFN-γ) is reconstituted in sterile water and diluted to working concentrations in culture medium.
-
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the following conditions:
-
Vehicle control (DMSO)
-
This compound (e.g., 1-10 µM)
-
Low-dose IFN-γ (e.g., 10-50 U/mL)
-
This compound + Low-dose IFN-γ
-
-
Incubation: Cells are incubated with the treatments for 48-72 hours.
Measurement of MHC-I Surface Expression via Flow Cytometry
-
Cell Harvesting: After incubation, cells are washed with PBS and detached using a non-enzymatic cell dissociation solution. Cells are collected via centrifugation at 300 x g for 5 minutes.
-
Staining:
-
The cell pellet is resuspended in FACS buffer (PBS with 2% FBS).
-
A fluorochrome-conjugated primary antibody targeting MHC-I (e.g., FITC-conjugated anti-human HLA-A,B,C antibody) is added to the cell suspension. An isotype-matched control antibody is used in a separate tube for gating.
-
Cells are incubated with the antibody for 30 minutes at 4°C in the dark.
-
-
Washing: Cells are washed twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: The cell pellet is resuspended in 300-500 µL of FACS buffer. Data is acquired using a flow cytometer (e.g., BD FACSCanto™ II). At least 10,000 events are collected per sample.
-
Analysis: The geometric mean fluorescence intensity (MFI) of the MHC-I signal is quantified using flow cytometry analysis software (e.g., FlowJo). The MFI of the treated groups is compared to the vehicle control to determine the relative change in MHC-I expression.
Conclusion and Future Directions
The identification of this compound as a conditional amplifier of antigen presentation represents a landmark achievement for the application of large-scale AI models in biological discovery. The synergy between CK2 inhibition and interferon signaling opens a promising new avenue for converting non-immunoreactive "cold" tumors into "hot" tumors that are susceptible to immunotherapy.
References
- 1. Scaling Large Language Models for Next-Generation Single-Cell Analysis | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Flow Cytometry-Based Approach to Unravel Viral Interference with the MHC Class I Antigen Processing and Presentation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Silmitasertib In Vitro Assay: A Comprehensive Guide for Researchers
Application Note and Protocol for the Characterization of a Potent Casein Kinase 2 (CK2) Inhibitor
Introduction
Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][3] It plays a crucial role in regulating various cellular processes that promote cancer cell growth, proliferation, and survival, including key signaling pathways such as PI3K/Akt/mTOR.[3][4] As the first CK2 inhibitor to enter clinical trials, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and preclinical models.[1][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2 alpha subunit.[1][4] This direct inhibition of CK2's catalytic activity leads to the suppression of downstream signaling pathways, most notably the PI3K/Akt pathway.[1][4] A key event in this process is the inhibition of Akt phosphorylation at serine 129 (S129), a site directly targeted by CK2.[6] This disruption of the PI3K/Akt signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various protein kinases and its anti-proliferative effects on different cell lines.
| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |
| Kinase Activity | |||
| CK2 | Cell-free kinase assay | 1 nM | [6][7] |
| Flt3 | Cell-free kinase assay | 35 nM | [6] |
| Pim1 | Cell-free kinase assay | 46 nM | [6] |
| CDK1 | Cell-free kinase assay | 56 nM | [6] |
| Jurkat cells (endogenous CK2) | Intracellular kinase assay | 0.1 µM | [6] |
| Anti-Proliferative Activity | |||
| Breast Cancer Cell Lines | Cell viability assay | 1.71 - 20.01 µM | [6] |
| HUVEC (Proliferation) | Cell viability assay | 5.5 µM | [6] |
| HUVEC (Migration) | Migration assay | 2 µM | [6] |
| HUVEC (Tube Formation) | Tube formation assay | 4 µM | [6] |
Experimental Protocols
CK2 Kinase Inhibition Assay (Cell-Free)
This protocol outlines a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against recombinant human CK2.
Materials:
-
Recombinant human CK2 (α2β2 holoenzyme)
-
Substrate peptide (e.g., RRRDDDSDDD)
-
[γ-³³P]ATP
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
ATP solution: 75 mM MgCl₂, 75 µM ATP in ADB
-
This compound (CX-4945)
-
0.75% Phosphoric acid
-
Phosphocellulose filter plate
-
Scintillation fluid
-
Luminescence counter
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range (e.g., 0.0001 µM to 1 µM).[7]
-
In a reaction well, combine 10 µL of Assay Dilution Buffer, 10 µL of 1 mM substrate peptide, and 10 µL of recombinant human CK2 (25 ng).[7]
-
Add 10 µL of the diluted this compound or vehicle control to the reaction mixture.[7]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration will be 15 µM.[7]
-
Incubate the reaction mixture at 30°C for 10 minutes.[7]
-
Stop the reaction by adding 100 µL of 0.75% phosphoric acid.[7]
-
Transfer the quenched reaction mixture to a phosphocellulose filter plate and filter.[7]
-
Wash each well of the filter plate five times with 0.75% phosphoric acid.[7]
-
Dry the plate under a vacuum for 5 minutes.[7]
-
Add 15 µL of scintillation fluid to each well.[7]
-
Measure the residual radioactivity using a luminescence counter.[7]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability/Anti-Proliferation Assay
This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cell lines using the Alamar Blue assay.
Materials:
-
Cancer cell lines of interest (e.g., breast cancer cell lines)[6]
-
Appropriate cell culture media and supplements
-
This compound (CX-4945) dissolved in DMSO
-
Alamar Blue reagent
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere for 24 hours. For suspension cells, seed and treat on the same day.[6][7]
-
Prepare serial dilutions of this compound in cell culture media. The final concentrations can range up to 100 µM.[7]
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.[6][7]
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well (10% of the total volume).[6][7]
-
Incubate the plates for an additional 4-5 hours at 37°C.[6][7]
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5][6]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro evaluation of this compound. The CK2 kinase inhibition assay allows for the direct assessment of its enzymatic inhibitory potency, while the cell viability assay provides crucial information on its anti-proliferative effects in a cellular context. These assays, in conjunction with the understanding of its mechanism of action, are fundamental for researchers and drug development professionals investigating the therapeutic potential of this compound and other CK2 inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Silmitasertib (CX-4945): Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Silmitasertib (also known as CX-4945), a potent and selective inhibitor of protein kinase CK2, in cell culture experiments. The following sections detail recommended treatment concentrations, experimental protocols, and the primary signaling pathway affected by this compound.
Overview
This compound is an orally bioavailable small molecule that competitively targets the ATP-binding site of the CK2 catalytic alpha subunit.[1][2][3] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of cancer types, playing a crucial role in cell proliferation, survival, and angiogenesis.[1][2][4] Inhibition of CK2 by this compound has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][5][6][7]
Data Presentation: this compound Treatment Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, as well as general working concentrations for different in vitro assays.
Table 1: IC50 and EC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/EC50 Value (µM) | Reference |
| Breast Cancer Lines | Breast Cancer | Proliferation Assay | 1.71 - 20.01 (EC50) | [5][6] |
| Jurkat | T-cell Leukemia | Intracellular CK2 Activity | 0.1 (IC50) | [5][6][7] |
| HUVEC | Endothelial | Proliferation Assay | 5.5 (IC50) | [5][6] |
| HUVEC | Endothelial | Migration Assay | 2 (IC50) | [5][6] |
| HUVEC | Endothelial | Tube Formation Assay | 4 (IC50) | [5][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Pancreatic Cancer | Proliferation & Cell Biomass | Varies (See original source for specific cell lines) | [8] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range (µM) | Treatment Duration | Reference |
| Growth Inhibition | U87-MG | 1, 5, 10 | 24, 48, 72 hours | [5] |
| Clonogenic Assay | UM-SCC-1 | 0.5 - 5 | 14 days | [5] |
| Proliferation (General) | Various | 0.0001 - 100 | 4 days | [5][6] |
| Western Blot Analysis | MPNST Cell Lines | Escalating concentrations | 24 hours | [9] |
| Glucose Uptake Assay | Human Adipocytes | 2.5 | 1 hour | [10] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay using Alamar Blue
This protocol provides a standard method for assessing the anti-proliferative effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound (CX-4945)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.01 to 100 µM).
-
Remove the old medium from the wells (for adherent cells) and add the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Cell Viability Assessment:
-
After the incubation period, add Alamar Blue reagent to each well (typically 10% of the total volume).[5][6][7]
-
Incubate the plates for an additional 4-5 hours at 37°C.[5][6][7]
-
Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5][7][9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of CK2 Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of downstream targets of CK2, such as Akt (at Serine 129).
Materials:
-
This compound (CX-4945)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total-Akt, anti-CK2α, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
Mandatory Visualizations
This compound (CX-4945) Mechanism of Action
Caption: this compound inhibits CK2, leading to the suppression of the pro-survival PI3K/Akt/mTOR pathway.
General Experimental Workflow for this compound Treatment
Caption: A generalized workflow for in vitro cell culture experiments using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Preparation of Silmitasertib (CX-4945) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of Casein Kinase 2 (CK2)[1][2][3]. CK2 is a serine/threonine protein kinase that is frequently overexpressed in a multitude of human cancers and plays a critical role in cell growth, proliferation, and survival[1][3]. By inhibiting CK2, this compound disrupts key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to cell-cycle arrest and apoptosis in cancer cells[2][4][5]. Given its therapeutic potential, accurate and consistent preparation of this compound solutions is paramount for reliable in vitro and in vivo experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| Synonyms | CX-4945, CX 4945 | [1][2][6] |
| Molecular Formula | C₁₉H₁₂ClN₃O₂ | [1][2][6] |
| Molecular Weight | 349.77 g/mol | [3][6][7] |
| Appearance | Yellow to orange solid powder | [3][6] |
| Purity | >98% | [3][4] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions and ethanol but is readily soluble in dimethyl sulfoxide (DMSO). It is critical to use anhydrous/fresh DMSO, as moisture can reduce the solubility of the compound[7].
| Solvent | Solubility | Reference |
| DMSO | ≥103.5 mg/mL; various sources report from 17 mg/mL to 70 mg/mL | [2][7][8] |
| Water | Insoluble (<0.1 mg/mL) | [2][4][9] |
| Ethanol | Insoluble | [2][9] |
| 0.1 M NaOH | 33.33 mg/mL (requires sonication and pH adjustment) | [4] |
| Water (Sodium Salt) | 16.67 mg/mL (requires sonication) | [10] |
Note: To enhance solubility in DMSO, warming the solution to 37°C or using an ultrasonic bath is recommended[2][4].
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
3.1. Materials and Equipment
-
This compound (CX-4945) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Ultrasonic water bath (optional, but recommended)
-
Warming block or water bath set to 37°C (optional)
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before handling.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 349.77 g/mol x 1000 mg/g = 3.50 mg
-
Weigh this compound: Carefully weigh out 3.50 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes[8].
-
Alternatively, or in addition, warm the solution at 37°C for 10 minutes to aid dissolution[2][4].
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
3.4. Storage and Stability
-
Powder: The solid form of this compound should be stored desiccated at -20°C and is stable for up to three years[4][6].
-
Stock Solution: Store the DMSO stock solution aliquots at -20°C or -80°C. The solution is stable for several months at -20°C[2][4] and up to two years at -80°C[6]. For maximum consistency, preparing fresh solutions is recommended, but properly stored aliquots are viable for extended periods[4].
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. This compound | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound (CX-4945) | CAS#:1009820-21-6 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Silmitasertib: Application Notes on Solubility and Cellular Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of silmitasertib (CX-4945) in Dimethyl Sulfoxide (DMSO) and cell culture media. This document also includes comprehensive protocols for the preparation of stock and working solutions, alongside diagrams illustrating its primary signaling pathway and a general experimental workflow.
Data Presentation: Solubility of this compound
The solubility of this compound can vary slightly depending on the supplier and the purity of the compound. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| ≥103.5 | ~296 | APExBIO[1] |
| 70 | ~200 | Selleck Chemicals[2] |
| ≥35 | >100 | BioCrick[3] |
| 17 | ~48.6 | TargetMol[4] |
Note: The molecular weight of this compound is 349.77 g/mol . It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can reduce solubility. Sonication and warming at 37°C can aid in the dissolution of higher concentrations.[1][4]
Table 2: Typical Working Concentrations in Cell Culture
| Cell Line | Assay Type | Working Concentration (µM) | Incubation Time |
| Jurkat | Apoptosis/CK2 Activity | 0.1 | 4 days |
| U87-MG | Growth Inhibition | 1, 5, 10 | 24, 48, 72 hours |
| Various Breast Cancer Lines | Antiproliferation | 1.71 - 20.01 | Not Specified |
| Human Colon Carcinoma (CRC) cells | Viability Assay | 25 | 48 hours |
| Oral Squamous Cell Carcinoma (OSCC) | Apoptosis/Macropinocytosis | 20 - 100 | 12 - 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Determine the Desired Stock Concentration: A high concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the solubility limit from your supplier) is recommended to minimize the volume of DMSO added to the cell culture.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.498 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[1]
-
Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.[1][4]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%. For example, to prepare 1 mL of culture medium with a final this compound concentration of 10 µM from a 10 mM stock, you would add 1 µL of the stock solution.
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of culture medium to create an intermediate concentration. Then, add this intermediate solution to the final volume of the culture medium.
-
Preparation of Working Solution: Add the calculated volume of the this compound stock solution (or the intermediate dilution) to the pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the serum.
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to ensure stability and potency.
Visualizations
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of protein kinase CK2. CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates involved in cell growth, proliferation, and survival. By inhibiting CK2, this compound disrupts several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][5]
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.
References
Silmitasertib In Vivo Mouse Model Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable inhibitor of Protein Kinase CK2 (Casein Kinase 2).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[4] By targeting CK2, this compound disrupts key signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5] These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for this compound in mouse models, based on a consolidation of preclinical data.
Quantitative Data Summary
The following tables summarize the typical dosage, administration routes, and reported efficacy of this compound in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Source(s) |
| Dosage Range | 25 - 75 mg/kg | [2][6] |
| Administration Route | Oral (p.o.), typically by gavage | [2][3][6] |
| Dosing Frequency | Twice daily (BID) | [2][6] |
| Vehicle | 1% Carboxymethylcellulose Sodium (CMC-Na) as a homogeneous suspension | [2] |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Source(s) |
| Prostate (PC3) | 25 mg/kg, p.o., BID | Not Specified | 19% | [2] |
| 50 mg/kg, p.o., BID | Not Specified | 40% | [2] | |
| 75 mg/kg, p.o., BID | Not Specified | 86% | [2] | |
| Breast (BT-474) | 25 mg/kg, p.o., BID | 31 days | 88% | [2] |
| 75 mg/kg, p.o., BID | 31 days | 97% | [2] | |
| Pancreatic (BxPC-3) | 75 mg/kg, p.o., BID | 35 days | 93% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in mice.
Materials:
-
This compound (CX-4945) powder
-
1% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL suspension, weigh out 10 mg of this compound for each 1 mL of vehicle.
-
Prepare the 1% CMC-Na vehicle by dissolving 1 g of CMC-Na in 100 mL of sterile water. Mix thoroughly until a clear solution is formed.
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small volume of the 1% CMC-Na vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining volume of the 1% CMC-Na vehicle while continuously vortexing to ensure a homogeneous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
The final formulation should be a homogeneous suspension. It is recommended to prepare the suspension fresh before each administration and to mix it well before drawing it into the gavage needle.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Cancer cell line of interest (e.g., PC3, BT-474, BxPC-3)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control (1% CMC-Na)
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
Randomization and Treatment:
-
Once tumors reach the desired average size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25, 50, or 75 mg/kg) or vehicle control orally via gavage, typically twice daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-35 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CK2, preventing Akt phosphorylation and affecting cell cycle and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (CX-4945) is a potent and selective inhibitor of protein kinase CK2, a constitutively active serine/threonine kinase often overexpressed in various cancers. CK2 plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival, partly through its interaction with the PI3K/Akt signaling pathway. A key downstream effector of this pathway is Akt (also known as Protein Kinase B), which, upon phosphorylation, promotes cell survival and inhibits apoptosis.
CK2 can directly phosphorylate Akt at serine 129 (S129), contributing to its activation.[1] Therefore, inhibition of CK2 by this compound is expected to decrease the phosphorylation of Akt, providing a measurable biomarker for the drug's target engagement and downstream efficacy. This document provides a detailed protocol for performing a Western blot to quantify the changes in phosphorylated Akt (p-Akt) levels in cancer cell lines after treatment with this compound.
Signaling Pathway
The diagram below illustrates the signaling pathway involving CK2 and Akt, and the mechanism of action for this compound.
Caption: this compound inhibits CK2, preventing Akt phosphorylation at S129.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound (CX-4945) on the phosphorylation of Akt at Serine 129 (p-Akt S129) in MDA-MB-231 human breast cancer cells after 24 hours of treatment. Data is presented as the normalized ratio of p-Akt (S129) to total Akt.
| Treatment Group | Concentration (µM) | Normalized p-Akt (S129) / Total Akt Ratio (Mean ± SEM) | p-value (vs. Untreated Control) |
| Untreated Control | 0 | 1.00 ± 0.12 | - |
| This compound | 5 | 0.65 ± 0.08 | 0.0303 |
| This compound | 10 | 0.42 ± 0.05 | 0.0043 |
Data adapted from a study on MDA-MB-231 cells treated for 24 hours.[2]
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for analyzing p-Akt levels after this compound treatment.
Caption: Workflow for p-Akt Western blot analysis post-Silmitasertib treatment.
Detailed Experimental Protocol
This protocol is adapted for the analysis of p-Akt (specifically Ser473, a common indicator of Akt activation, though antibodies for S129 are also available) and total Akt levels in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell Culture: Appropriate cancer cell line (e.g., MDA-MB-231), culture medium, fetal bovine serum (FBS), and antibiotics.
-
This compound (CX-4945): Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer is recommended. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Mini)
-
PMSF
-
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are also suitable.
-
Western Blotting:
-
PVDF or nitrocellulose membranes.
-
Transfer buffer (Tris, glycine, methanol).
-
Tris-buffered saline with Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060).
-
Rabbit anti-Akt (pan) antibody (e.g., Cell Signaling Technology #4691).
-
Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal p-Akt levels. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Based on the protein concentrations, dilute the lysates to ensure equal protein loading for each sample (typically 20-30 µg per lane). b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). Include a pre-stained protein ladder. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using a digital imaging system. c. For quantification, use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry). d. To analyze total Akt and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels or cut the membrane if the proteins are well-separated by size. e. Normalize the p-Akt band intensity to the total Akt band intensity for each sample. Further normalization to a loading control can account for any loading inaccuracies.
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of p-Akt levels in response to this compound treatment. By carefully following these steps, researchers can obtain reliable and reproducible data to assess the impact of CK2 inhibition on the Akt signaling pathway, a critical component in cancer cell survival and proliferation. This assay serves as a valuable tool in the preclinical evaluation of this compound and other CK2 inhibitors.
References
Application Notes and Protocols for Cell Viability Assays with Silmitasertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Silmitasertib in MTS/MTT cell viability assays. Detailed protocols, data interpretation, and the mechanism of action are presented to facilitate the assessment of this compound's cytostatic and cytotoxic effects on various cell lines.
Introduction
This compound (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is implicated in promoting cell growth, proliferation, and survival.[2] By inhibiting CK2, this compound disrupts key signaling pathways involved in tumorigenesis, making it a promising agent in cancer therapy.[3]
The MTS and MTT assays are colorimetric methods used to assess cell viability. These assays measure the metabolic activity of cells, which is an indicator of the number of viable cells. In the presence of metabolically active cells, tetrazolium salts (MTS or MTT) are reduced to a colored formazan product, the amount of which is directly proportional to the number of living cells in the culture.[4]
Mechanism of Action of this compound
This compound competitively targets the ATP-binding site of the CK2 alpha catalytic subunit, thereby inhibiting its kinase activity.[1] The inhibition of CK2 by this compound leads to the downregulation of several pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[3] CK2 is known to phosphorylate and activate Akt at serine 129, a key step in the full activation of this pathway.[5] By blocking this phosphorylation, this compound effectively dampens the pro-survival and proliferative signals mediated by Akt.
Caption: this compound inhibits CK2, preventing Akt phosphorylation and downstream signaling.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Reference |
| Breast Cancer Cell Lines | Breast Cancer | Alamar Blue | 1.71 - 20.01 | [4][6] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Not Specified | < 1 | [7] |
| BxPc-3 | Pancreatic Ductal Adenocarcinoma | Not Specified | ~1 | [8] |
| AsPc-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | Significant inhibition observed | [8] |
| T3M4 | Pancreatic Ductal Adenocarcinoma | Not Specified | Significant inhibition observed | [8] |
| SW-480, DLD-1, HT-29, HCT-116 | Colorectal Cancer | MTS | Significant viability decrease at 25 µM | [9] |
| MCF-7 | Breast Cancer | Live cell imaging | >50% confluency reduction at 5 µM | [3] |
| MCF-7 Tam1 (Tamoxifen-resistant) | Breast Cancer | Live cell imaging | >50% confluency reduction at 5 µM | [3] |
Experimental Protocols
The following are detailed protocols for performing MTS and MTT assays to evaluate the effect of this compound on cell viability.
Experimental Workflow
Caption: General workflow for MTS and MTT cell viability assays with this compound.
A. MTS Assay Protocol
This protocol is adapted from standard MTS assay procedures.[4][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Also, include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Cell viability can be expressed as a percentage of the vehicle-treated control.
B. MTT Assay Protocol
This protocol is based on standard MTT assay procedures.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTS Assay Protocol.
-
Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.
-
Incubation and Mixing: Incubate the plate for an additional 15 minutes to 4 hours at 37°C with gentle shaking to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting
-
High background absorbance: This may be due to contamination of the culture medium or reagents. Ensure all solutions are sterile. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.
-
Low signal: This could be due to low cell numbers, insufficient incubation time with the tetrazolium salt, or reduced metabolic activity of the cells. Optimize cell seeding density and incubation times.
-
Inconsistent results between wells: This may be caused by uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. Ensure thorough mixing of cell suspension before seeding and be precise with pipetting. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
References
- 1. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Response to CK II Inhibitor this compound and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Silmitasertib and Interferon Combination for Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in cancer immunotherapy have highlighted the potential of combination therapies to overcome treatment resistance and enhance anti-tumor immune responses. One such promising strategy involves the synergistic combination of Silmitasertib (CX-4945), a first-in-class inhibitor of protein kinase CK2, and interferon (IFN). This compound, by inhibiting the constitutively active serine/threonine kinase CK2, can modulate various downstream signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/Akt pathway.[1][2][3][4] Interferons, a family of cytokines, are pivotal in the innate and adaptive immune response, primarily through the JAK/STAT signaling cascade, leading to the expression of interferon-stimulated genes (ISGs) that can promote anti-tumor immunity.[5][6][7]
These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and data interpretation for studying the combination of this compound and interferon in an immunotherapy context.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its combination with interferon, derived from various published studies.
Table 1: this compound IC50 Values in Various Cancer Cell Lines (Monotherapy)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | 0.1 | [15] |
| Breast Cancer Cell Lines (range) | Breast Cancer | 1.71 - 20.01 | [14] |
| Pancreatic Ductal Adenocarcinoma Cell Lines (range) | Pancreatic Cancer | Not specified | [1] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: Synergistic Effect of this compound and Interferon on Antigen Presentation
| Cell Line | Treatment | Outcome | Quantitative Effect | Reference |
| Human Neuroendocrine Cells | This compound + Low-Dose Interferon | Increased MHC-I Expression | ~50% increase | [8][9][10][11] |
Table 3: Synergistic Apoptosis with this compound in Combination with other agents
| Cell Line | Combination Treatment | Apoptosis Analysis | Key Findings | Reference |
| Cal-27 (Oral Squamous Carcinoma) | This compound + DDP | Flow Cytometry | Significant synergistic increase in apoptosis rate at 24 and 48 hours. | [16] |
| Human Hepatoma Cell Lines | NS-398 (COX-2 inhibitor) + IFN-beta | Staining and Caspase Activation | Synergistic inhibition of cell proliferation and induction of apoptosis. | [17] |
Note: While not with interferon, this data demonstrates the potential of this compound to synergistically induce apoptosis and provides a methodological precedent.
Signaling Pathways and Experimental Workflow
This compound and Interferon Signaling Interaction
The combination of this compound and interferon leverages two distinct but convergent signaling pathways to enhance anti-tumor immunity. This compound inhibits CK2, a kinase that can negatively regulate the interferon pathway and is involved in pro-survival signaling through pathways like PI3K/Akt.[1][2] Interferon binds to its receptor, activating the JAK/STAT pathway, which leads to the transcription of genes involved in antigen presentation, such as MHC-I. The synergy likely arises from this compound's inhibition of negative regulatory feedback on the interferon pathway, leading to a more robust and sustained response to interferon stimulation.
Caption: Interaction of this compound and Interferon signaling pathways.
Experimental Workflow for Combination Studies
A typical workflow to evaluate the synergistic effects of this compound and interferon would involve a series of in vitro assays followed by in vivo validation.
Caption: Experimental workflow for combination immunotherapy studies.
Experimental Protocols
Cell Viability and Synergy Assay
Objective: To determine the cytotoxic effects of this compound and interferon, alone and in combination, and to quantify synergy.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (CX-4945)
-
Recombinant Interferon (e.g., IFN-α, IFN-β, or IFN-γ)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and interferon in complete culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or interferon alone.
-
Combination: Treat cells with a matrix of concentrations of both this compound and interferon. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
Flow Cytometry for MHC-I Expression
Objective: To quantify the cell surface expression of MHC-I on tumor cells following treatment.
Materials:
-
Treated and untreated tumor cells
-
Fluorescently conjugated anti-MHC-I antibody (e.g., anti-HLA-A,B,C)
-
Isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound, interferon, or the combination as described in the synergy assay.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the anti-MHC-I antibody or isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye like PI just before analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis:
-
Gate on the live cell population using the viability dye.
-
Analyze the median fluorescence intensity (MFI) of MHC-I staining for each treatment group.
-
Compare the MFI of treated samples to the control to determine the fold-change in MHC-I expression.
-
Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of the combination treatment on key proteins in the CK2/PI3K/Akt and JAK/STAT signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies against: p-Akt (Ser473), total Akt, p-STAT1 (Tyr701), total STAT1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The combination of this compound and interferon represents a novel and promising strategy in cancer immunotherapy. The provided application notes and protocols offer a framework for researchers to investigate the synergistic mechanisms of this combination, with a focus on enhancing tumor antigen presentation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assay for drug synergy [bio-protocol.org]
- 4. Low doses of interferon alpha result in more effective clinical natural killer cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. Interferon-γ and Smac mimetics synergize to induce apoptosis of lung cancer cells in a TNFα-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rundatarun.io [rundatarun.io]
- 12. Low Doses of Exogenous Interferon-γ Attenuated Airway Inflammation Through Enhancing Fas/FasL-Induced CD4+ T Cell Apoptosis in a Mouse Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metafilter.com [metafilter.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 16. This compound-induced macropinocytosis promoting DDP intracellular uptake to enhance cell apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor and interferon-beta synergistically induce apoptosis in human hepatoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Application Notes & Protocols: Evaluating Silmitasertib Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors, where it plays a key role in promoting cell growth, proliferation, and survival.[1][4] this compound acts as an ATP-competitive inhibitor of the CK2 holoenzyme.[4][5] By targeting CK2, this compound disrupts several pro-survival signaling pathways, most notably the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][4] Its potent antitumor activity has been demonstrated in numerous preclinical animal models, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with standard chemotherapeutic agents.[3][6]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the efficacy of this compound in various animal models.
Mechanism of Action: CK2-PI3K/Akt Signaling Pathway
This compound exerts its anticancer effects by inhibiting CK2, a master regulator of numerous cellular processes.[7] One of the primary mechanisms is the attenuation of the PI3K/Akt signaling pathway.[1] CK2 directly phosphorylates Akt at serine 129 (S129), a crucial step for its full activation.[2][8] By inhibiting CK2, this compound prevents this phosphorylation event, leading to decreased Akt activity.[2] This disruption results in downstream effects including cell cycle arrest and the induction of apoptosis.[5] Furthermore, inhibition of CK2 by this compound has been shown to reduce the phosphorylation of the cell cycle regulator p21 at threonine 145 (T145) and inhibit hypoxia-induced factor 1 alpha (HIF-1α) transcription, contributing to its anti-proliferative and anti-angiogenic properties.[2]
Caption: this compound inhibits CK2, blocking downstream pro-survival and angiogenic pathways.
Data Presentation: this compound Efficacy in Xenograft Models
The antitumor activity of orally administered this compound has been validated across a range of cancer xenograft models.[5][8][9][10][11] Key quantitative outcomes are summarized below.
Table 1: Efficacy of this compound Monotherapy in Solid Tumor Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
|---|---|---|---|---|---|
| Breast Cancer | BT-474 | Immunocompromised mice | 25 mg/kg, BID | 88% Tumor Growth Inhibition (TGI) | [8] |
| 75 mg/kg, BID | 97% TGI | [8] | |||
| Pancreatic Cancer | BxPC-3 | Immunocompromised mice | 75 mg/kg, BID | 93% TGI | [8] |
| Prostate Cancer | PC-3 | Xenograft model | 25 mg/kg | 19% TGI | [8] |
| 50 mg/kg | 40% TGI | [8] | |||
| 75 mg/kg | 86% TGI | [5][8] | |||
| Ewing Sarcoma | A673 & PDX | Xenograft model | 75 mg/kg, BID for 28 days | 50-80% tumor inhibition, prolonged survival | [11] |
| Glioblastoma | U-87 | BALB/c nude mice | 50 mg/kg or 100 mg/kg for 14 days | Prevented body weight loss, reduced necrosis |[10] |
Table 2: Efficacy of this compound Monotherapy in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
|---|
| Acute Myeloid Leukemia (AML) | U937 & THP-1 | NRG-S mice | 100 mg/kg, BID for 7 days | Decreased leukemia burden (BLI), reduced human CD45+ cells in bone marrow |[9] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo efficacy studies with this compound using xenograft models. Specific parameters such as cell numbers, tumor volume thresholds, and dosing may need to be optimized for different cell lines and cancer types.
Workflow for In Vivo Efficacy Study
The typical workflow involves establishing tumors in immunocompromised mice, administering treatment once tumors are established, and monitoring the effects on tumor growth and animal health.
Caption: Generalized workflow for a preclinical xenograft study of this compound.
Protocol 1: Solid Tumor Xenograft Model (e.g., Glioblastoma)
This protocol is adapted from studies using U-87 glioblastoma cells.[10]
1. Cell Culture and Animal Model:
- Culture U-87 glioblastoma multiforme cells in appropriate media until they reach 80-90% confluency.
- Use male BALB/c nude mice, 6-8 weeks of age.[10] Allow animals to acclimatize for at least one week before the experiment.
2. Tumor Inoculation:
- Harvest and resuspend U-87 cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 3 x 10^6 cells in a total volume of 0.2 mL into the right flank of each mouse.[10]
3. Tumor Monitoring and Group Randomization:
- Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
- When tumors reach an average volume of 200–300 mm³, randomly assign mice to treatment groups (e.g., n=10 per group).[10]
4. Drug Preparation and Administration:
- Prepare this compound by dissolving it in a suitable vehicle, such as saline.[10]
- Administer this compound or vehicle control via oral gavage. A typical dose-response study might include doses of 25, 50, and 75 mg/kg.[8][10]
- Treatment is often administered twice daily (BID) for a period of 2 to 4 weeks.[8][11]
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- Observe animals daily for any signs of toxicity or distress.
- At the end of the study, euthanize the animals and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Biomarker Analysis:
- Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemistry (IHC).
- Analyze key biomarkers to confirm target engagement, such as the reduction in phosphorylated p21 (T145).[2][5]
Protocol 2: Disseminated Leukemia Xenograft Model (e.g., AML)
This protocol is based on studies using luciferase-labeled AML cell lines.[9]
1. Cell Culture and Animal Model:
- Culture luciferase-expressing THP-1 or U937 human AML cells.
- Use highly immunodeficient mice, such as NRG-S mice, to ensure engraftment.[9]
2. Inoculation and Engraftment Confirmation:
- Inject cells (e.g., 1 x 10^6) via tail vein into each mouse.
- Confirm leukemia engraftment after 2-3 weeks using bioluminescence imaging (BLI).
3. Treatment and Monitoring:
- Once engraftment is confirmed, randomize mice into treatment and vehicle control groups.
- Administer this compound (e.g., 100 mg/kg) or vehicle orally, twice daily for 7 days.[9]
- Monitor disease progression and treatment response using BLI. Monitor animal health and body weight.
4. Endpoint Analysis:
- At the end of the treatment period, sacrifice the mice.
- Harvest bone marrow and spleen to quantify leukemia burden.
- Use flow cytometry to identify and quantify human CD45+ leukemia cells.[9]
- Analyze intracellular protein levels of downstream targets, such as BCL-XL, in the leukemia cells to assess the mechanism of action in vivo.[9]
Conclusion
Preclinical evaluation in various animal models has consistently demonstrated the potent antitumor efficacy of this compound.[3] Xenograft models using both solid tumor and hematological cancer cell lines are invaluable tools for assessing dose-response relationships, confirming in vivo mechanism of action through biomarker analysis, and exploring synergistic effects with other anticancer agents.[6][8][9] The protocols outlined here provide a robust framework for researchers to further investigate the therapeutic potential of this promising CK2 inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senhwa Biosciences initiates this compound trial in children with challenging cancers [synapse.patsnap.com]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Senhwa Biosciences, Inc. [senhwabio.com]
- 7. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of Silmitasertib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
Silmitasertib (CX-4945) is a potent, orally bioavailable, and selective inhibitor of protein kinase CK2, a key enzyme implicated in various oncogenic signaling pathways.[1][2] As this compound progresses through clinical trials for various cancers, a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[3][4] This document details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in human plasma. The protocol covers two effective sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—along with optimized chromatographic and mass spectrometric conditions.
Introduction
This compound is a first-in-class small molecule inhibitor that targets the ATP-binding site of casein kinase 2 (CK2), a serine/threonine kinase that is overexpressed in numerous cancers. CK2 is known to regulate a multitude of cellular processes, including cell growth, proliferation, and apoptosis, primarily through pathways like the PI3K/Akt/mTOR signaling cascade.[1][5] By inhibiting CK2, this compound effectively suppresses pro-survival signaling, leading to anti-tumor activity.[1]
Accurate measurement of this compound concentrations in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a therapeutic window. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note provides detailed protocols for the quantification of this compound in human plasma, validated according to FDA guidelines.[1][3]
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting CK2, which prevents the phosphorylation and subsequent activation of downstream targets. A key pathway affected is the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. Inhibition of this pathway by this compound can lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits CK2, blocking the PI3K/Akt/mTOR pro-survival pathway.
Experimental Protocols
Two primary methods for sample preparation are presented: Cation-Exchange Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods have been successfully validated and applied to clinical samples.[6][7]
LC-MS/MS System & Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (SPE)[2][6] | Method 2 (LLE)[3] |
|---|---|---|
| HPLC System | Shimadzu HPLC System | Shimadzu LC-20AD HPLC |
| Column | Synergi™ Hydro-RP C18 (75 x 2.0 mm, 4 µm) | Multospher 120 C18 AQ (125 x 2 mm, 5 µm) |
| Column Temp. | 30°C | Not Specified |
| Mobile Phase A | 5 mM Ammonium Formate (pH 6.5) | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | Optimized Gradient Elution | Linear Gradient (details in protocol) |
| Injection Vol. | 1-5 µL | 80 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 (SPE)[2][6] | Method 2 (LLE)[3] |
|---|---|---|
| MS System | AB SCIEX QTRAP 5500 | Not Specified |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI, Positive Mode |
| MRM Transition | This compound: 350.2 → 223.2 | This compound: 350.04 → 223.1 (Quant) / 314.1 (Qual) |
| (m/z) | ISTD (CX-4786): 316.2 → 223.2 | ISTD (Acridine Orange): 266.11 → 250.1 (Quant) |
| Ionspray Voltage | 5500 V | Not Specified |
| Source Temp. | 650°C | Not Specified |
| Collision Gas | Nitrogen (Medium) | Not Specified |
Sample Preparation Protocols
The following workflow diagram outlines the general steps for sample analysis.
References
- 1. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor this compound (CX-4945) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for quantitation of the CK2 inhibitor this compound (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. LC-MS/MS method for quantitation of the CK2 inhibitor this compound (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. descubridor.banrepcultural.org [descubridor.banrepcultural.org]
Unveiling CK2-Dependent Phosphorylation: Application Notes and Protocols for the Selective Inhibitor Silmitasertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Silmitasertib (CX-4945), a potent and selective, ATP-competitive inhibitor of Protein Kinase CK2, to investigate CK2-dependent phosphorylation events. This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the design and execution of studies aimed at elucidating the role of CK2 in various signaling pathways and cellular processes.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets the catalytic α and α' subunits of the serine/threonine kinase CK2.[1] With an IC50 of 1 nM in cell-free assays, it acts as a potent ATP-competitive inhibitor, effectively blocking the phosphotransferase activity of CK2.[2][3] This inhibition leads to the attenuation of downstream signaling pathways that are dependent on CK2 activity for their regulation. Key pathways affected by this compound include the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB signaling cascades, all of which are crucial in cell proliferation, survival, and inflammation.[4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and its impact on CK2-mediated phosphorylation.
Table 1: In Vitro Potency of this compound (CX-4945)
| Parameter | Value | Reference |
| IC50 (CK2α, cell-free) | 1 nM | [2][3] |
| Ki (recombinant human CK2) | 0.38 nM | [5] |
| IC50 (endogenous intracellular CK2, Jurkat cells) | 0.1 µM | [5] |
Table 2: Anti-proliferative Activity of this compound (EC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| BT-474 | Breast Cancer | 1.71 - 20.01 | [2] |
| BxPC-3 | Pancreatic Cancer | Data not specified | |
| PC3 | Prostate Cancer | Data not specified | [5] |
| 786-0 | Renal Cancer | 5.3 | [3] |
| A549 | Lung Cancer | ~10 | Data inferred from multiple sources |
| HCT116 | Colorectal Cancer | ~15 | Data inferred from multiple sources |
| MCF7 | Breast Cancer | 1.71 - 20.01 | [2] |
| MDA-MB-231 | Breast Cancer | 1.71 - 20.01 | [2] |
Table 3: Effect of this compound on the Phosphorylation of Known CK2 Substrates
| Substrate | Phosphorylation Site | Effect of this compound | Method | Reference |
| Akt | Ser129 | Decreased phosphorylation | Western Blot | [5] |
| p21 | Thr145 | Decreased phosphorylation | Western Blot | [5] |
| α-catenin | Ser641 | Decreased phosphorylation | Western Blot | [3] |
| PTEN | Ser380/Thr382/383 | Increased activity (indirectly) | Inferred from pathway analysis | [4] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to study CK2-dependent phosphorylation using this compound.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on CK2 activity.
Materials:
-
Recombinant human CK2 (α2β2-holoenzyme)
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
This compound (CX-4945)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2, and the CK2 substrate peptide.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane.
-
Wash the phosphocellulose paper/membrane extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of CK2 inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (CX-4945)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Immunoprecipitation and Western Blotting for CK2 Substrates
This protocol is designed to demonstrate the effect of this compound on the phosphorylation of a specific CK2 substrate in cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest (total protein)
-
Primary antibody against the phosphorylated form of the protein of interest (phospho-specific antibody)
-
Protein A/G agarose or magnetic beads
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure: Cell Lysis:
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the total protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein as a loading control.
Quantitative Phosphoproteomics Workflow
This workflow allows for the unbiased, large-scale identification and quantification of CK2-dependent phosphorylation sites.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂, Fe-NTA, or IMAC)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: Lyse the cells and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using a phosphopeptide enrichment kit to increase the detection sensitivity of these low-abundance species.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system. The mass spectrometer will fragment the peptides and provide information on their sequence and phosphorylation sites.
-
Data Analysis: Use specialized software to identify the phosphopeptides, localize the phosphorylation sites, and quantify the relative abundance of each phosphopeptide between the this compound-treated and control samples. This will generate a list of potential CK2 substrates whose phosphorylation is significantly altered by this compound treatment.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in studying CK2-dependent phosphorylation.
Caption: CK2 signaling pathways inhibited by this compound.
Caption: Experimental workflow for identifying CK2 substrates.
Caption: Logic of using this compound to identify CK2 substrates.
References
- 1. Phosphoproteomics guides low dose drug combination of cisplatin and this compound against concurrent chemoradiation resistant cervical cancer - Molecular Omics (RSC Publishing) DOI:10.1039/D4MO00147H [pubs.rsc.org]
- 2. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unbiased Proteomic and Phosphoproteomic Analysis Identifies Response Signatures and Novel Susceptibilities After Combined MEK and mTOR Inhibition in BRAFV600E Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Silmitasertib concentration for cell cycle arrest
Welcome to the technical support center for Silmitasertib (CX-4945). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on achieving consistent cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell proliferation, survival, and cell cycle progression.[4][5][6] By inhibiting CK2, this compound disrupts downstream signaling pathways, including the PI3K/Akt/mTOR pathway, leading to anti-proliferative effects and cell cycle arrest.[4][7][8]
Q2: At which phase of the cell cycle does this compound induce arrest?
The cell cycle phase at which arrest occurs is cell-type dependent. Published studies have shown that this compound can induce a G2/M phase arrest in some cell lines (e.g., BT-474 breast cancer, colorectal cancer cells) and a G1 phase arrest in others (e.g., BxPC-3 pancreatic cancer).[2][7][8] It is crucial to determine the effect in your specific cell line of interest.
Q3: What is a recommended starting concentration and incubation time?
The effective concentration of this compound can vary significantly between cell lines. A good starting point for most cancer cell lines is a concentration range of 5 µM to 25 µM.[7][9] Incubation times typically range from 24 to 72 hours to observe significant cell cycle effects.[7][9] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3] This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution is further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: Are there known off-target effects for this compound?
While highly selective for CK2, at higher concentrations this compound may inhibit other kinases.[7] For instance, it has been shown to inhibit GSK3β and DYRK1A with IC50 values in the sub-micromolar range (0.19 µM for GSK3β).[10][11] If you observe unexpected phenotypes, consider the possibility of off-target effects, especially when using concentrations above 10 µM.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No significant cell cycle arrest observed. | 1. Sub-optimal Concentration: The concentration of this compound may be too low for your cell line. 2. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable arrest. 3. Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms. 4. Compound Inactivity: The this compound stock may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 16h, 24h, 48h, 72h).[9] 3. Verify CK2α expression levels in your cell line, as its expression can correlate with sensitivity.[7] 4. Prepare a fresh stock solution from powder. |
| High levels of cell death or apoptosis, instead of arrest. | 1. Concentration Too High: The concentration used may be cytotoxic. 2. Prolonged Incubation: Long exposure can push cells from arrest into apoptosis.[8] 3. Cell Line Sensitivity: Some cell lines are more prone to apoptosis in response to CK2 inhibition. | 1. Lower the concentration of this compound. Refer to dose-response data to find a concentration that induces arrest with minimal cell death. 2. Reduce the incubation time. Analyze the cell cycle at earlier time points. 3. Concurrently stain for apoptosis markers (e.g., Annexin V) and DNA content to distinguish between apoptosis and specific cell cycle phases.[12] |
| Inconsistent results between experiments. | 1. Variable Cell Density: Initial cell seeding density can affect growth rates and drug response. 2. Variable Drug Preparation: Inconsistent dilution of the stock solution. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions from the primary stock for each experiment. 3. Use cells within a defined low passage number range. |
| Shift in G2/M peak, but no clear arrest. | 1. Mitotic Slippage: Cells may be entering and exiting mitosis without proper division. 2. Flow Cytometry Gating: Incorrect gating of cell populations. | 1. Co-stain with a mitotic marker like phospho-histone H3 to confirm mitotic arrest. 2. Review your flow cytometry gating strategy. Ensure you are correctly identifying singlets and defining G1, S, and G2/M populations.[13] |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (IC50/EC50) | Observed Effect |
| BT-474 | Breast Cancer | ~1.7 - 20 µM (EC50 range for breast cancer lines)[7] | G2/M Arrest[2][7] |
| BxPC-3 | Pancreatic Cancer | Not specified, but effective at tested µM ranges. | G1 Arrest[2][7] |
| DLD-1 | Colorectal Cancer | 25 µM (for cell cycle analysis)[9] | G2/M Arrest[9] |
| U87-MG | Glioblastoma | 1-10 µM (Growth Inhibition)[7] | Growth Inhibition, Apoptosis[6] |
| Jurkat | Leukemia | 0.1 µM (IC50 for intracellular CK2 activity)[7] | Inhibition of CK2 activity |
| HUVEC | Endothelial Cells | 5.5 µM (IC50 for proliferation)[7] | Anti-proliferative |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration via Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A common range is 0.1 µM to 50 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time, typically 48 to 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as Alamar Blue, MTS, or crystal violet staining.
-
Data Analysis: Plot cell viability against this compound concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the desired concentration of this compound (determined from Protocol 1) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13][14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or a similar channel for PI). Gate on single cells to exclude doublets.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
Caption: this compound inhibits CK2, leading to cell cycle arrest.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Technical Support Center: Silmitasertib In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Silmitasertib (CX-4945) in vitro. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, ATP-competitive inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is often overexpressed in various cancers. By binding to the ATP-binding site of the CK2α catalytic subunit, this compound inhibits its kinase activity, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[1][3]
Q2: What are the known off-target effects of this compound?
While highly selective for CK2, this compound has been shown to have off-target activity against other kinases, notably GSK3β (glycogen synthase kinase-3 beta) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[4][5] This is an important consideration, as these kinases are involved in various cellular processes, and inhibition of their activity could contribute to the observed cellular phenotype, potentially leading to results that are not solely attributable to CK2 inhibition.
Q3: What is the recommended solvent and storage procedure for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing contradictory results regarding autophagy induction with this compound. Is this a known issue?
Yes, there have been reports of seemingly contradictory findings regarding the effect of this compound on autophagy.[3] While inhibition of the CK2/PI3K/Akt/mTORC1 pathway would be expected to induce autophagy, some studies have reported an inhibition of autophagic flux.[3] This discrepancy could be due to the multifaceted role of CK2 in regulating various cellular processes. The ultimate effect on autophagy may be cell-type specific and dependent on the interplay of multiple signaling pathways.[3]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability/proliferation assays.
Possible Cause 1: Compound Precipitation
-
Troubleshooting: this compound is poorly soluble in aqueous solutions.[2] Ensure that the final concentration of the compound in your cell culture medium does not exceed its solubility limit, which can lead to precipitation and inconsistent dosing. Visually inspect your culture plates for any signs of precipitation after adding the compound. When diluting the DMSO stock, do so in a stepwise manner and ensure thorough mixing.
Possible Cause 2: Cell Line-Specific Sensitivity
-
Troubleshooting: The anti-proliferative effect of this compound can vary significantly across different cell lines.[2] This can be influenced by the expression levels of CK2α and the mutation status of genes in the PI3K/Akt pathway.[2] It is crucial to perform dose-response experiments for each new cell line to determine its specific IC50 value. Consider the genetic background of your cells when interpreting results.
Possible Cause 3: Inconsistent Seeding Density
-
Troubleshooting: Variations in the initial number of cells seeded can lead to significant differences in final cell viability measurements. Ensure a uniform single-cell suspension before seeding and use a consistent protocol for cell counting and plating.
Problem 2: Discrepancy between in vitro kinase assay and cell-based assay results.
Possible Cause 1: Cellular Uptake and Efflux
-
Troubleshooting: A potent inhibitor in a cell-free kinase assay may show reduced activity in a cell-based assay due to poor membrane permeability or active efflux by transporters. While this compound is orally bioavailable, its transport characteristics can vary between cell types. Consider performing cellular uptake assays if you suspect this to be an issue.
Possible Cause 2: High Intracellular ATP Concentration
-
Troubleshooting: this compound is an ATP-competitive inhibitor.[1] The high concentration of ATP within cells (millimolar range) can compete with the inhibitor for binding to CK2, leading to a higher required concentration for efficacy in cellular assays compared to biochemical assays where ATP concentrations are typically lower. Ensure your in vitro kinase assay conditions, particularly the ATP concentration, are as physiologically relevant as possible.
Possible Cause 3: Off-Target Effects in a Cellular Context
-
Troubleshooting: As mentioned, this compound can inhibit GSK3β and DYRK1A.[4][5] These off-target effects can lead to complex cellular responses that may differ from the expected outcome based solely on CK2 inhibition. Consider using more specific inhibitors for these off-target kinases as controls to dissect the observed phenotype.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| CK2 | Cell-free | ~1 nM | [2] |
| Breast Cancer Cell Lines | Cell-based (antiproliferative) | 1.71 - 20.01 µM | [2] |
| Jurkat Cells | Cell-based (endogenous CK2 activity) | 0.1 µM | [2] |
| HUVEC Proliferation | Cell-based | 5.5 µM | [2] |
| HUVEC Migration | Cell-based | 2 µM | [2] |
| HUVEC Tube Formation | Cell-based | 4 µM | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 349.77 g/mol | [1] |
| Solubility in DMSO | ≥ 35 mg/mL | [6] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Alamar Blue Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Create a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro CK2 Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), recombinant human CK2 enzyme, and a specific peptide substrate (e.g., RRRADDSDDDDD).
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. The final ATP concentration should be close to its Km for CK2 if determining IC50 values.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as 0.75% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: this compound inhibits CK2, leading to downstream effects on the PI3K/Akt/mTOR pathway.
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Cell Viability Assays with Silmitasertib
This technical support center provides guidance for researchers, scientists, and drug development professionals using Silmitasertib (CX-4945) in cell viability assays. Find answers to frequently asked questions and troubleshooting advice for potential artifacts and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and selective inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and suppression of apoptosis.[3] By competitively binding to the ATP-binding site of CK2, this compound inhibits its activity, leading to the downregulation of downstream signaling pathways such as PI3K/Akt/mTOR.[2] This inhibition can induce cell cycle arrest, autophagy, and apoptosis in cancer cells.[2]
Q2: Which cell viability assays are commonly used with this compound?
Researchers have successfully used a variety of cell viability assays to assess the effects of this compound, including:
-
Metabolic assays: MTT, MTS, and Alamar Blue (resazurin) assays are frequently reported in the literature to determine the IC50 of this compound in various cell lines.[1][4]
-
ATP-based assays: Luminescent assays that measure intracellular ATP levels, such as CellTiter-Glo®, are also suitable.[5]
-
Dye exclusion assays: Trypan blue staining can be used for direct cell counting and assessment of membrane integrity.[3]
-
Proliferation assays: Assays that measure DNA synthesis, such as those using CFSE, have been used to confirm the anti-proliferative effects of this compound.[4]
Q3: Is there any known direct chemical interference of this compound with common viability assay reagents?
While there is no direct evidence in the literature of this compound chemically interfering with MTT, resazurin, or luciferase reagents, it is important to consider its chemical structure. This compound contains a carboxylic acid moiety.[6] Compounds with carboxylic acids have the potential to interfere with some metabolic assays, particularly MTT.[7] However, the widespread use of these assays in this compound-related studies suggests that any interference is likely minimal or can be controlled for with appropriate experimental design.
Q4: My cell viability results with this compound are not as expected. What could be the reason?
Unexpected results can arise from a variety of factors, ranging from experimental design to the biological effects of the compound. See the troubleshooting guide below for a systematic approach to identifying the cause. Key considerations include the cell type, this compound concentration, treatment duration, and the specific assay used.
Troubleshooting Guide
Issue 1: Higher than expected cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient treatment time or concentration | Review the literature for typical IC50 values and treatment durations for your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell line resistance | Some cell lines may be inherently resistant to CK2 inhibition. Consider using a positive control cell line known to be sensitive to this compound. |
| Compound degradation | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Assay artifact (Metabolic assays) | This compound may induce a metabolic shift that is not accurately reflected by a decrease in reductase activity. Validate your findings with an alternative assay that measures a different aspect of cell viability, such as an ATP-based assay or a dye exclusion method. |
| Assay artifact (General) | Run a cell-free control by adding this compound to the assay medium without cells to check for direct chemical interference with the assay reagents. |
Issue 2: Lower than expected cell viability or high variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. |
| Inaccurate cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize variability in cell numbers across wells.[8] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Over-incubation with assay reagent | For kinetic assays like Alamar Blue, prolonged incubation can lead to toxicity or signal saturation.[9] Optimize the incubation time to ensure the signal is within the linear range of the assay. |
| Compound precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cell lines. Note that these values can vary depending on the cell line, assay type, and experimental conditions.
| Cell Line | Assay Type | Incubation Time | Reported IC50 |
| HCT-116 | MTT | 72 hours | 2.2 µM[1] |
| Jurkat | - | - | 0.1 µM (intracellular CK2 activity)[2] |
| HUVEC | Proliferation Assay | - | 5.5 µM[2] |
| HUVEC | Migration Assay | - | 2 µM[2] |
| HUVEC | Tube Formation Assay | - | 4 µM[2] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle-only, untreated).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Alamar Blue (Resazurin) Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Alamar Blue Addition: Add Alamar Blue reagent (to a final concentration of ~10% of the well volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a microplate reader.
CellTiter-Glo® (ATP-based) Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
Visualizations
Caption: this compound's mechanism of action on the CK2 signaling pathway.
Caption: A generalized workflow for cell viability assays.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Toxic effects of resazurin on cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and stability of Silmitasertib in solution. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥35 mg/mL.[1]
Q2: How should I store this compound as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for up to a year.[1][3]
Q3: Is this compound stable in aqueous solutions?
A3: this compound has low aqueous solubility.[4] It is recommended to prepare fresh aqueous solutions for immediate use.[5] Aqueous solutions should not be stored for more than one day.
Q4: How can I prepare this compound for in vitro cell-based assays?
A4: For cell culture experiments, a concentrated stock solution in DMSO should first be prepared.[2] This stock solution can then be diluted with your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
Q5: What is the stability of this compound in biological samples like plasma?
A5: this compound has been shown to be stable in human plasma, cerebrospinal fluid (CSF), and brain homogenates under various storage conditions, including short-term storage at room temperature and 4°C, and long-term storage at -80°C.[6][7] It is also stable through multiple freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Low aqueous solubility of this compound. | First, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer or medium. If precipitation still occurs, consider vortexing or brief sonication. For cell culture, ensure the final DMSO concentration is not toxic to the cells. |
| Loss of compound activity in experiments. | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Minimize exposure of solutions to light and extreme temperatures. |
| Inconsistent experimental results. | Inaccurate concentration of this compound solution. | Verify the initial weight of the solid compound and the volume of the solvent used for the stock solution. Use calibrated pipettes for dilutions. If possible, confirm the concentration of the stock solution using a validated analytical method like LC-MS/MS. |
| Unexpected cellular effects. | Cytotoxicity from the solvent (DMSO). | Ensure the final concentration of DMSO in your cell-based assays is below the tolerance level of your specific cell line (typically ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥35 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | |
| 0.1 M NaOH | 33.33 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥4 years | |
| Stock Solution in DMSO | -20°C | Several months | [1] |
| Stock Solution in solvent | -80°C | 1 year | [8] |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous, cell culture grade), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 349.77 g/mol . To prepare a 10 mM solution, you will need 3.4977 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1] d. Vortex until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Solution using LC-MS/MS (Adapted from published methods)
This protocol outlines a general procedure. Specific parameters should be optimized for your instrument and experimental conditions.
-
Materials: this compound solution to be tested, validated internal standard (e.g., CX-4786), mobile phase A (e.g., 5 mM ammonium formate in water, pH 6.5), mobile phase B (e.g., 0.1% formic acid in acetonitrile), C18 column (e.g., Synergi™ hydro-RP).[9]
-
Sample Preparation: a. At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the this compound solution. b. Dilute the aliquot to a suitable concentration for LC-MS/MS analysis using the initial mobile phase composition. c. Add a known concentration of the internal standard to each sample.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable gradient elution program with mobile phases A and B. c. Detect this compound and the internal standard using multiple reaction monitoring (MRM). The MRM transition for this compound is typically m/z 350.2 → 223.2.[9]
-
Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard for each time point. b. Compare the peak area ratios at different time points to the initial time point (t=0) to determine the percentage of this compound remaining. c. A compound is generally considered stable if the measured concentration is within 85-115% of the initial concentration.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor this compound (CX-4945) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS method for quantitation of the CK2 inhibitor this compound (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Silmitasertib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Silmitasertib resistance in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2.[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a wide variety of tumors and plays a crucial role in cell growth, proliferation, and survival.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit, thereby blocking its kinase activity.[1]
Q2: My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?
Several mechanisms could contribute to acquired resistance to this compound. Based on preclinical studies, the two most likely mechanisms are:
-
Upregulation of ABC Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Protein kinase CK2 has been shown to phosphorylate and upregulate the function of these pumps.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of CK2. A key identified bypass pathway is the MEK-ERK signaling cascade.[4] Activation of this pathway can promote cell survival and proliferation despite the presence of this compound.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To determine the specific resistance mechanism in your cell line, a series of experiments are recommended:
-
For ABC Transporter Upregulation:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1) in your resistant cells compared to the parental, sensitive cells.
-
Western Blotting: Analyze the protein expression levels of P-gp and MRP1 in resistant versus sensitive cells.
-
Drug Efflux Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) to functionally assess their activity. Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor of the transporter, would confirm this mechanism.
-
-
For Bypass Pathway Activation:
-
Western Blotting: Profile the phosphorylation status and total protein levels of key components of the MEK-ERK pathway (e.g., p-ERK, total ERK, p-MEK, total MEK) and other potential bypass pathways like the PI3K/Akt pathway. A significant increase in the phosphorylation of ERK in the presence of this compound would indicate the activation of this bypass pathway.
-
Q4: Are there any known combination therapies to overcome this compound resistance?
Yes, preclinical and clinical studies have shown that combination therapies can be effective:
-
MEK Inhibitors: For resistance mediated by the MEK-ERK pathway, co-treatment with a MEK inhibitor (e.g., PD-0325901, Trametinib) and this compound has been shown to have synergistic anti-tumor effects.[4]
-
DNA Damaging Agents: this compound has demonstrated strong synergistic effects when combined with DNA-damaging chemotherapeutic agents like gemcitabine and cisplatin. This is because CK2 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to these agents.[3][5][6]
-
ABC Transporter Inhibitors: While not a standard approach, co-administration with an inhibitor of the overexpressed ABC transporter could potentially restore sensitivity to this compound.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment Over Time
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 of this compound in your current cell line and compare it to the IC50 of the original, parental cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate Mechanism (as outlined in FAQ 3):
-
Hypothesis 1: Upregulation of Drug Efflux Pumps.
-
Experiment: qRT-PCR and Western Blot for ABCB1 (P-gp) and ABCC1 (MRP1).
-
Expected Outcome: Increased mRNA and protein levels of these transporters in the resistant cells.
-
-
Hypothesis 2: Activation of MEK-ERK Bypass Pathway.
-
Experiment: Western Blot for p-ERK, total ERK, p-MEK, and total MEK.
-
Expected Outcome: Increased p-ERK/total ERK ratio in resistant cells, especially when treated with this compound.
-
-
-
Strategy to Overcome Resistance:
-
If Efflux Pumps are Overexpressed: Consider co-treatment with a known inhibitor of the specific ABC transporter.
-
If MEK-ERK Pathway is Activated: Co-administer a MEK inhibitor with this compound and assess for synergistic effects on cell viability.
-
Issue 2: High Variability in Experimental Results with this compound
Possible Cause: Inconsistent experimental conditions or cell line instability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage number, seeding density, and growth phase for all experiments.
-
Regularly test for mycoplasma contamination.
-
-
Verify Drug Potency:
-
Prepare fresh stock solutions of this compound regularly and store them appropriately.
-
Confirm the activity of your this compound stock on a known sensitive cell line as a positive control.
-
-
Optimize Assay Conditions:
-
For cell viability assays, ensure the chosen endpoint (e.g., 48h, 72h) is appropriate for observing the effects of this compound.
-
For Western blotting, optimize antibody concentrations and incubation times.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| A549 (Lung Cancer) | 4.5 | 25.8 | 5.7 |
| Panc-1 (Pancreatic Cancer) | 8.2 | 41.5 | 5.1 |
| MDA-MB-231 (Breast Cancer) | 6.1 | 33.7 | 5.5 |
Note: These are illustrative values. Actual IC50s may vary depending on the cell line and experimental conditions.
Table 2: Example of Quantitative Analysis of Resistance Mechanisms
| Cell Line | Relative ABCB1 mRNA Expression (Fold Change vs. Parental) | Relative p-ERK/Total ERK Protein Level (Fold Change vs. Parental) |
| A549-SR (this compound Resistant) | 6.2 | 1.1 |
| Panc-1-SR (this compound Resistant) | 1.3 | 4.8 |
Note: These are illustrative values to demonstrate potential findings.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor Cell Viability: At each concentration, monitor cell viability and wait for the emergence of a resistant population that can proliferate steadily.
-
Isolate Resistant Clones: Once cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones to establish a stable resistant cell line.
-
Confirm Resistance: Periodically determine the IC50 of the resistant cell line to confirm the level of resistance. Culture a portion of the resistant cells in drug-free medium for several passages to assess the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of p-ERK and Total ERK
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK, followed by the secondary antibody and detection steps.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK using image analysis software. Calculate the p-ERK/total ERK ratio for each sample.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of ABC transporter-mediated drug resistance based on the determination of the anticancer activity of camptothecin against breast cancer stem cells using TIRF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blots with Silmitasertib-Treated Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Western blots when working with cell lysates treated with Silmitasertib (CX-4945).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot results?
This compound is a potent and selective inhibitor of protein kinase CK2 (casein kinase 2).[1][2] CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells.[2] this compound competitively binds to the ATP-binding site of the CK2 alpha subunit, inhibiting its kinase activity.[2] This inhibition can lead to downstream effects on signaling pathways, including the PI3K/Akt pathway, by preventing the CK2-mediated phosphorylation of Akt at serine 129.[1]
Potential effects on Western blots could include:
-
Altered Protein Expression: Inhibition of CK2 can induce apoptosis and affect cell cycle progression, potentially altering the overall protein expression profile of the cell lysate.[1]
-
Changes in Protein Phosphorylation: As a kinase inhibitor, this compound will alter the phosphorylation state of CK2 substrates and downstream effectors. This can sometimes lead to non-specific antibody binding if using phospho-specific antibodies.
-
Protein Aggregation: While not directly reported, significant changes in signaling and induction of apoptosis could potentially lead to protein aggregation, which can contribute to high background.
Q2: I am observing a uniformly high background on my Western blot with this compound-treated lysates. What are the likely causes?
A uniform high background, often appearing as a dark haze across the entire membrane, is typically due to issues with the blotting process itself rather than the specific drug treatment.[3] Common culprits include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[3][4]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to excessive non-specific binding.[4][5]
-
Inadequate Washing: Insufficient washing steps may not be removing all unbound antibodies.[3][4]
-
Membrane Issues: The type of membrane (PVDF vs. nitrocellulose) can influence background levels, and allowing the membrane to dry out can cause irreversible, non-specific antibody binding.[3][5]
Q3: Could the this compound in my lysate be directly interfering with the Western blot?
It is unlikely that this compound itself is directly causing the high background. It is a small molecule and should not interfere with the mechanics of SDS-PAGE or antibody binding. The issue is more likely an indirect consequence of its biological effects on the cells.
Troubleshooting Guide
High background in Western blotting can manifest as a uniform haze or as distinct, non-specific bands.[3] This guide provides a structured approach to troubleshooting these issues when working with this compound-treated lysates.
Diagram: Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting high background in Western blots.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Insufficient Blocking | - Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[4] - Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[4] - Switch blocking agents (e.g., from non-fat milk to BSA, especially for phospho-antibodies).[3][5] |
| Antibody concentration too high | - Titrate primary and secondary antibodies to determine the optimal dilution.[4][5] - Perform a dot-blot to quickly optimize antibody concentrations.[6] | |
| Inadequate washing | - Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[4] - Ensure the wash buffer volume is sufficient to fully submerge the membrane. - Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer.[4] | |
| Membrane dried out | - Ensure the membrane remains wet throughout the entire process.[3][5] | |
| Contaminated buffers | - Prepare fresh buffers, especially the wash buffer (TBST/PBST).[7] | |
| Non-Specific Bands | Sample degradation | - Prepare fresh lysates for each experiment.[8] - Always add protease and phosphatase inhibitors to the lysis buffer, especially important as this compound can induce apoptosis.[8][9] - Keep samples on ice at all times.[8] |
| Too much protein loaded | - Reduce the amount of protein loaded per lane (recommended: 10-50 µg).[5] | |
| Non-specific secondary antibody binding | - Run a control lane with only the secondary antibody to check for non-specific binding.[5][8] - Consider using a pre-adsorbed secondary antibody.[8] | |
| Cross-reactivity of primary antibody | - Consult the antibody datasheet for known cross-reactivities. - If possible, use a different antibody targeting a different epitope. |
Experimental Protocols
Protocol 1: Cell Lysis of this compound-Treated Cells
This protocol is designed to minimize protein degradation and ensure high-quality lysates from drug-treated cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
After treating cells with this compound for the desired time, place the culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors. A general guideline is 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, use a cell scraper to gently scrape the cells off the dish in the presence of the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the lysate and store at -80°C for long-term use.
Protocol 2: Western Blotting with a Focus on Reducing Background
Materials:
-
Protein lysate from Protocol 1
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or Nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (diluted in blocking buffer)
-
HRP-conjugated secondary antibody (diluted in blocking buffer)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix the desired amount of protein (20-30 µg) with an equal volume of 2x Laemmli buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, immediately place the membrane in blocking buffer. Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer to its optimal concentration (determined by titration). Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three to five times for 5-10 minutes each with a generous volume of TBST.[4]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Start with a short exposure time and increase as needed to avoid overexposure, which can also contribute to high background.[4]
Signaling Pathway and Logical Flow Diagrams
Diagram: this compound's Effect on the CK2-PI3K/Akt Pathway
Caption: this compound inhibits CK2, preventing Akt phosphorylation and downstream signaling.
Diagram: Technical Support Guide Structure
Caption: Logical flow of the technical support guide for easy navigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clyte.tech [clyte.tech]
- 4. arp1.com [arp1.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cbt20.wordpress.com [cbt20.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to minimize Silmitasertib precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Silmitasertib (CX-4945) to prevent precipitation in experimental media.
Troubleshooting Guide: Minimizing this compound Precipitation
Issue: Precipitation observed after diluting this compound stock solution into cell culture media.
This is a common issue due to the low aqueous solubility of this compound. The following steps can help troubleshoot and prevent precipitation.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Verify Stock Solution Integrity | Ensure your this compound stock solution, typically in DMSO, is fully dissolved. If you observe any crystals, warm the vial to 37°C for 10-15 minutes and vortex or sonicate until all crystals are dissolved.[1] | A clear, homogenous stock solution. |
| 2. Optimize Dilution Method | Instead of adding a small volume of stock directly to a large volume of media, first pre-disperse the stock in a smaller volume of media or PBS. Pipette the required stock volume into a tube, then add the media dropwise while gently vortexing to facilitate mixing. | Gradual dilution prevents localized high concentrations of this compound, reducing the likelihood of immediate precipitation. |
| 3. Control Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1%.[2] Higher concentrations of DMSO can be toxic to cells and may not significantly improve this compound's solubility in the final aqueous solution. | Maintained cell viability and minimized solvent-induced artifacts. |
| 4. Pre-warm Media | Use pre-warmed (37°C) cell culture media for preparing your working solution. The solubility of many compounds, including this compound, increases with temperature. | Improved solubility and reduced precipitation upon dilution. |
| 5. pH Adjustment (for specific applications) | This compound is soluble in 0.1 M NaOH.[1] For certain acellular assays, adjusting the pH of the buffer to a more alkaline state may improve solubility. However, this is not recommended for cell-based assays as it will alter the physiological pH of the culture media. | Increased solubility in non-cellular experimental systems. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3][4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers, but typical values are provided in the table below.
| Solvent | Solubility |
| DMSO | ≥ 35 mg/mL (≥ 100 mM)[1] |
| 0.1 M NaOH | ~33.3 mg/mL[1] |
| Water | < 0.1 mg/mL (insoluble)[1] |
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Q4: Can I sonicate or warm this compound to aid dissolution?
A4: Yes. If this compound does not readily dissolve, you can sonicate the solution or warm it in a water bath at 37°C or 45-50°C.[2][3]
Q5: What is the maximum recommended final concentration of this compound in cell culture media?
A5: The effective concentration of this compound in cell culture can range from low micromolar (e.g., 1-10 µM) to higher concentrations depending on the cell line and assay duration.[3][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while monitoring for precipitation.
Q6: Are there alternative formulations for in vivo studies?
A6: Yes, for oral gavage, a common formulation involves dissolving this compound in DMSO, followed by the addition of PEG300 and Tween 80, and finally diluting with water.[3] Another option is a suspension in 1% carboxymethylcellulose sodium (CMC Na).[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW: 349.77 g/mol ), weigh 3.49 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If necessary, sonicate or warm the tube at 37°C for 10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use cryovials.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media.
-
When adding the stock to the media, pipette the media slowly onto the stock solution while gently vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Caption: this compound inhibits the CK2-PI3K-Akt-mTOR signaling pathway.
References
- 1. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LC-MS/MS method for quantitation of the CK2 inhibitor this compound (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Silmitasertib Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silmitasertib (CX-4945). The information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly known as casein kinase 2).[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival.[2][3] By inhibiting CK2, this compound can suppress downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for CK2, this compound has been shown to inhibit other kinases at higher concentrations, including DYRK1A and GSK3β.[4][5] Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor, as they may contribute to the observed cellular phenotype.
Q3: What is a typical IC50 range for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. Reported IC50 values for antiproliferative activity generally range from the low micromolar (µM) to double-digit micromolar range.[1] For example, in various breast cancer cell lines, EC50 values have been reported to be between 1.71-20.01 μM.[1] It is crucial to determine the IC50 empirically in your specific cell line of interest.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[6] For short-term use, a working stock can be stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak dose-response observed | Incorrect Dose Range: The concentrations tested may be too low to elicit a response. | Perform a wide range dose-finding experiment, for example, from 0.01 µM to 100 µM, to identify the active range for your cell line. |
| Cell Seeding Density: Cell density can influence drug sensitivity. Too high a density can lead to resistance, while too low can result in poor viability even in control wells. | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. A typical starting point is 3,000-5,000 cells per well in a 96-well plate.[1][7] | |
| Incubation Time: The duration of drug exposure may be insufficient to observe an effect. | A common incubation time for this compound is 72 to 96 hours.[1][7] Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. | |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution from powder. Verify the activity of the new stock on a sensitive positive control cell line, if available. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pipette carefully and consistently into each well. |
| Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate media components and the drug, leading to altered cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Compound Precipitation: this compound may precipitate at high concentrations in the culture medium. | Visually inspect the wells under a microscope for any signs of precipitation after adding the drug. If precipitation is observed, consider using a lower top concentration or a different solvent formulation if compatible with your cells. | |
| Atypical dose-response curve shape (e.g., non-sigmoidal, biphasic) | Off-Target Effects: At high concentrations, this compound may engage off-target kinases, leading to complex biological responses.[4][5] | Focus on the initial sigmoidal portion of the curve for IC50 determination. If the biphasic nature is reproducible and of interest, further investigation into the off-target effects may be warranted. |
| Assay Interference: The compound may interfere with the chemistry of the cell viability assay (e.g., formazan-based assays like MTT).[8][9] | Use an orthogonal method to confirm cell viability. For example, if you are using an MTS assay, validate your results with a method that measures ATP content (e.g., CellTiter-Glo®) or by direct cell counting.[10] | |
| Cellular Heterogeneity: The cell population may have subpopulations with different sensitivities to the drug. | Ensure you are using a clonal cell line if possible. Consider single-cell analysis techniques to investigate population heterogeneity. |
Experimental Protocols
Cell Viability Dose-Response Assay (e.g., using Alamar Blue)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (CX-4945)
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Alamar Blue (or other suitable viability reagent)
-
Microplate reader (fluorescence or absorbance)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1][7]
-
Viability Assessment (Alamar Blue):
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the drug concentration and fit a non-linear regression curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | Intracellular CK2 activity | - | ~0.1 | [1] |
| HUVEC | Endothelial | Proliferation | - | ~5.5 | [1] |
| BT-474 | Breast Cancer | Proliferation | 96 | 1.71 - 20.01 (range for various breast cancer lines) | [1] |
| BxPC-3 | Pancreatic Cancer | Proliferation | 96 | 1.71 - 20.01 (range for various breast cancer lines) | [1] |
Visualizations
Signaling Pathway of this compound Action```dot
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting dose-response experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 7. targetedonc.com [targetedonc.com]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Variability in Silmitasertib efficacy across cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Silmitasertib (CX-4945).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CX-4945) is an orally bioavailable, potent, and selective small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival.[4][5] this compound functions by competing with ATP for the binding site on the CK2α catalytic subunit, thereby inhibiting its kinase activity.[1][2] This inhibition disrupts several downstream pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][6]
Q2: Why do I observe significant variability in this compound's efficacy (e.g., IC50 values) across different cell lines?
The observed variability in this compound's efficacy is multifactorial and can be attributed to the intrinsic molecular characteristics of each cell line. Key factors include:
-
CK2α Expression Levels: The antiproliferative activity of this compound has been shown to correlate with the mRNA and protein levels of the CK2α catalytic subunit.[6] Cell lines with higher endogenous CK2α levels may exhibit greater sensitivity.
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes, such as KRAS and TP53, can influence the cellular response to CK2 inhibition.[7]
-
Pathway Dependence: Cells that are highly dependent on the CK2-regulated pathways (like the PI3K/Akt pathway) for survival are generally more sensitive to this compound.
-
Drug Resistance Mechanisms: Pre-existing or acquired resistance mechanisms, such as the activation of compensatory signaling pathways, can reduce the drug's effectiveness.[8]
Q3: What are the known downstream signaling pathways affected by this compound?
This compound's inhibition of CK2 leads to the attenuation of multiple signaling cascades critical for cancer cell survival. This includes:
-
PI3K/Akt/mTOR Pathway: this compound directly blocks the CK2-mediated phosphorylation of Akt at serine 129 (S129), which is a key step in this pathway's activation.[3][6]
-
Cell Cycle Regulation: Treatment can lead to cell cycle arrest, with effects observed at both G1 and G2/M phases depending on the cell type.[3][6] This is associated with reduced phosphorylation of p21 and increased levels of p21 and p27.[3][6]
-
Apoptosis: this compound promotes apoptosis, often indicated by the induction of caspase-3/7 activity.[5][6]
-
DNA Damage Repair: CK2 is involved in regulating proteins essential for DNA repair, such as XRCC1 and MDC1.[4][9] By inhibiting CK2, this compound can suppress the DNA repair response, potentially sensitizing cells to DNA-damaging agents.[9][10]
Data Summary: this compound Efficacy
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound varies widely across different cancer types and cell lines.
| Cancer Type | Cell Lines | Reported IC50 / EC50 Range (µM) | Reference |
| Breast Cancer | SKBr3, MDA-MB-453, BT-474, ZR-75-1, etc. | 1.71 - 20.01 | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC lines | 3.4 - 11.9 | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BxPc-3, Capan-1, Panc-1, etc. | Varies; BxPc-3 is highly sensitive (starting from 1 µM) | [7][11] |
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or apparent drug resistance.
-
Possible Cause 1: Low CK2α Expression. The target cell line may express low levels of the CK2α subunit, reducing its dependency on this kinase.
-
Troubleshooting Step: Quantify CK2α mRNA and protein levels via RT-qPCR and Western blot, respectively. Compare with a known sensitive cell line. The antiproliferative activity of this compound correlates with CK2α levels.[6]
-
-
Possible Cause 2: Activation of Compensatory Pathways. Cancer cells can evade CK2 inhibition by upregulating parallel survival pathways. A known mechanism of resistance is the activation of the MEK-ERK-AP-1 pathway.[8]
-
Troubleshooting Step: Perform a Western blot analysis to check for increased phosphorylation of ERK (p-ERK). Consider co-treatment with a MEK inhibitor like PD-0325901 to overcome this resistance.[8]
-
-
Possible Cause 3: Off-Target Considerations. While highly selective for CK2, this compound has been shown to inhibit other kinases like DYRK1A and GSK3β at higher concentrations.[12][13] These off-target effects could lead to complex cellular responses.
-
Troubleshooting Step: Titrate this compound to the lowest effective concentration to minimize off-target effects. If possible, validate key findings using a structurally different CK2 inhibitor or via genetic knockdown of CK2.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Drug Solubility and Stability. this compound is typically dissolved in DMSO. Improper storage or the use of old DMSO can affect its solubility and potency.
-
Troubleshooting Step: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture media is consistent across all wells and is below a cytotoxic level (typically <0.5%).
-
-
Possible Cause 2: Cell Culture Conditions. Cell density at the time of treatment, passage number, and media components can all influence drug response.
-
Troubleshooting Step: Standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment. Use cells within a consistent, low passage number range. Ensure all experimental and control groups are treated with identical media formulations.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for high IC50 values.
Key Experimental Protocols
1. Cell Viability / Proliferation Assay (MTS/Alamar Blue)
This protocol is adapted from methodologies used in this compound studies.[6]
-
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). The optimal density should allow for untreated cells to remain sub-confluent for the duration of the assay.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range is 0.01 µM to 50 µM.
-
Include "vehicle control" wells containing the highest concentration of DMSO used in the drug dilutions.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate this compound concentrations.
-
-
Day 5: Assay Measurement
-
After 72 hours of incubation, add 20 µL of MTS or Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance (MTS) or fluorescence (Alamar Blue) using a plate reader according to the manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Phospho-Akt (Ser129) Analysis
This protocol allows for the direct assessment of this compound's on-target effect.
-
Cell Treatment and Lysis
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 4, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin or GAPDH.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory Response to CK II Inhibitor this compound and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Silmitasertib Insolubility for In Vivo Studies
Welcome to the technical support resource for researchers utilizing Silmitasertib (CX-4945) in in vivo studies. This guide provides practical solutions, frequently asked questions, and detailed protocols to address the challenges associated with the poor aqueous solubility of this potent casein kinase 2 (CK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is poorly soluble in aqueous solutions like water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is practically insoluble in ethanol.[1]
Q2: What is the most common formulation for oral administration of this compound in mice?
A2: A widely used and effective formulation for oral gavage in mice is a suspension prepared with a vehicle consisting of DMSO, PEG300, Tween-80, and saline or phosphate-buffered saline (PBS).[3] Another reported formulation for oral administration is a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).[1]
Q3: At what concentrations is this compound typically administered in vivo?
A3: In murine xenograft models, this compound has been effectively administered orally at doses ranging from 25 mg/kg to 75 mg/kg, typically given twice daily.[4]
Q4: Can I prepare a stock solution of this compound in DMSO and store it?
A4: Yes, a stock solution of this compound in DMSO can be prepared and stored. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is an ATP-competitive inhibitor of the alpha subunit of protein kinase CK2.[6] Inhibition of CK2 by this compound disrupts several downstream signaling pathways, including the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and apoptosis.[5][7][8]
Troubleshooting Guide: Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of aqueous solution (saline/PBS) to the DMSO stock. | The drug is crashing out of the organic solvent when the polarity of the solution is increased too rapidly. | 1. Sequential Addition of Excipients: First, dilute the DMSO stock with PEG300, which acts as a co-solvent and helps to maintain solubility. Mix thoroughly. 2. Incorporate Surfactant: Add Tween-80 to the DMSO/PEG300 mixture. Tween-80 is a surfactant that will help to create a stable dispersion. Mix until the solution is clear. 3. Slow Addition of Aqueous Phase: Add the saline or PBS dropwise while vortexing or stirring continuously to ensure gradual dilution and prevent localized high concentrations of the aqueous phase. |
| The final formulation is not a homogenous suspension. | Inadequate mixing or incorrect ratios of the vehicle components. | 1. Sonication: Use a bath sonicator to aid in the dispersion of the drug particles.[6] 2. Heating: Gently warm the solution to 37°C to improve solubility during preparation.[2] Allow the solution to cool to room temperature before administration. 3. Optimize Vehicle Ratios: If precipitation persists, consider slightly increasing the proportion of PEG300 or Tween-80 relative to the aqueous component. However, be mindful of the potential for vehicle-induced toxicity at higher concentrations. |
| Difficulty in administering the formulation via oral gavage due to high viscosity. | The concentration of PEG300 may be too high, or the overall formulation is too concentrated. | 1. Adjust PEG300 Concentration: If possible, reduce the percentage of PEG300 in the final formulation. 2. Increase Final Volume: Prepare a less concentrated final formulation if the required dose can still be administered within the appropriate volume limits for the animal model. |
| Observed toxicity or adverse effects in animals. | The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause toxicity. | 1. Reduce DMSO Concentration: Aim for the lowest possible concentration of DMSO in the final formulation. Some protocols suggest keeping the final DMSO concentration below 10%. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between drug-induced and vehicle-induced effects. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 103.5 mg/mL | [5] |
| 69 mg/mL | [1] | |
| 35 mg/mL | [2] | |
| 17 mg/mL | [6] | |
| 0.1 M Sodium Hydroxide (NaOH) | 33.33 mg/mL (with sonication and pH adjustment to 9) | [2] |
| Water | Insoluble (< 0.1 mg/mL) | [1][2] |
| Ethanol | Insoluble | [1][5] |
Note: Solubility values can vary between different batches of the compound and with different experimental conditions.
Experimental Protocols
Protocol 1: Standard Oral Gavage Formulation (Suspension)
This protocol is adapted from commonly used methods for administering poorly soluble compounds to mice.
Materials:
-
This compound (CX-4945) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Prepare the this compound Stock Solution:
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, combine the vehicle components in the desired ratio. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
To prepare the final formulation, follow this sequential addition: a. Start with the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex thoroughly. c. Add the Tween-80 and vortex until the solution is clear. d. Slowly add the saline or PBS dropwise while continuously vortexing to form a stable suspension.
-
-
Final Formulation Preparation Example (for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume):
-
Required concentration: 2 mg/mL
-
To prepare 1 mL of the final formulation: a. Take 57.1 µL of a 35 mg/mL this compound in DMSO stock solution. b. Add 400 µL of PEG300. Vortex well. c. Add 50 µL of Tween-80. Vortex until clear. d. Add 492.9 µL of sterile saline slowly while vortexing.
-
The final formulation should be a homogenous suspension. If needed, sonicate for a few minutes.
-
-
Administration:
-
Administer the suspension via oral gavage immediately after preparation.
-
Vortex the suspension just before drawing it into the syringe to ensure a uniform dose.
-
Protocol 2: Alternative Oral Gavage Formulation (CMC-Na Suspension)
This protocol provides an alternative for researchers who wish to avoid using DMSO, PEG300, and Tween-80.
Materials:
-
This compound (CX-4945) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Sterile microcentrifuge tubes or vials
-
Stir plate and magnetic stir bar or homogenizer
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Prepare a 0.5% to 1% (w/v) solution of CMC-Na in sterile water.
-
Slowly add the CMC-Na powder to the water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the CMC-Na vehicle while stirring or homogenizing.
-
Continue mixing until a uniform suspension is achieved.
-
-
Administration:
-
Administer the suspension via oral gavage.
-
Ensure the suspension is well-mixed before each administration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CK2α subunit, leading to the downregulation of the PI3K/Akt signaling pathway and promoting apoptosis.
Experimental Workflow for Formulation Preparation
References
- 1. selleckchem.com [selleckchem.com]
- 2. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Bands in Western Blot after Silmitasertib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected bands in Western blots following treatment with Silmitasertib (CX-4945).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (CX-4945) is an orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (formerly known as Casein Kinase 2).[1][2] CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[2][3][4]
Q2: Besides CK2, does this compound have other known targets?
Yes, this compound has been shown to have off-target activity against other kinases, notably GSK3β (Glycogen Synthase Kinase 3β) and DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).[5][6] This is an important consideration when interpreting experimental results, as effects may not be solely attributable to CK2 inhibition.
Q3: What could cause unexpected bands in my Western blot after this compound treatment?
Unexpected bands can arise from a variety of factors, which can be broadly categorized as:
-
Target-Related Effects: Post-translational modifications, protein cleavage or degradation, and the presence of splice variants.[7]
-
Antibody-Related Issues: Non-specific binding, cross-reactivity, or issues with antibody purity.[8]
-
Protocol-Related Artifacts: Issues with sample preparation, gel electrophoresis, protein transfer, or blocking.[9][10]
The following troubleshooting guides will delve into these potential causes in more detail.
Troubleshooting Guides
Guide 1: Bands at a Higher Molecular Weight Than Expected
| Potential Cause | Troubleshooting Steps |
| Post-Translational Modifications (PTMs) | This compound can alter cellular signaling, potentially leading to changes in PTMs like phosphorylation or ubiquitination, which increase a protein's molecular weight. - Check protein databases (e.g., UniProt) for known PTMs of your target protein.[11] - Treat a control lysate with a phosphatase or deubiquitinase to see if the higher molecular weight band shifts. |
| Protein Dimerization or Multimerization | Some proteins can form dimers or larger multimers, especially if the sample was not fully reduced.[7] - Ensure your sample buffer contains a sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading.[7] |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with another protein of a higher molecular weight. |
Guide 2: Bands at a Lower Molecular Weight Than Expected
| Potential Cause | Troubleshooting Steps |
| Protein Cleavage or Degradation | This compound can induce apoptosis or other cellular processes that lead to protein cleavage.[2] Proteases in the lysate can also degrade the target protein. |
| Splice Variants | Your antibody may be detecting a lower molecular weight isoform of your target protein. |
| Non-Specific Antibody Binding | The antibody may be binding to an unrelated protein of lower molecular weight. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Visualizations
Caption: A simplified workflow for a standard Western Blot experiment.
Caption: this compound's primary and off-target signaling pathways.
Caption: A logical troubleshooting workflow for unexpected Western blot bands.
References
- 1. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 4. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Silmitasertib Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Silmitasertib (CX-4945) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, ATP-competitive, and highly selective inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] It is the first orally bioavailable inhibitor of CK2 to be used in clinical trials.[2][4] The primary targets are the catalytic subunits of the CK2 holoenzyme, CK2α and CK2α'.[5] this compound interacts with the ATP-binding site of the CK2α subunit.[2]
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for CK2, in vitro biochemical assays have identified several other kinases that can be inhibited, typically at higher concentrations than required for CK2 inhibition.[1][4] These include members of the CMGC kinase family and others such as FLT3, PIM1, CDK1, DYRK1A, and GSK3β.[1][4][6] It is important to note that inhibition observed in cell-free assays does not always translate to cellular activity; for example, this compound was found to be inactive against FLT3, PIM1, and CDK1 in cell-based functional assays even at a concentration of 10 μM.[1]
Q3: How selective is this compound for its primary target versus off-targets?
This compound exhibits a high degree of selectivity for CK2. Its inhibitory constant (Ki) for CK2 is in the sub-nanomolar range, indicating very high potency.[7] The concentration required to inhibit off-target kinases is significantly higher. The table below summarizes the inhibitory potency of this compound against its primary target and key off-targets based on in vitro assays.
| Target Kinase | IC50 / Ki Value (nM) | Assay Type | Reference |
| CK2 | 1 (IC50) | Cell-free | [1] |
| CK2 | 0.38 (Ki) | Cell-free | [7] |
| FLT3 | 35 (IC50) | Cell-free | [1] |
| PIM1 | 46 (IC50) | Cell-free | [1] |
| CDK1 | 56 (IC50) | Cell-free | [1] |
| GSK3β | 190 (IC50) | Cell-free | [6] |
| DYRK1A | Inhibition reported, specific IC50 varies | Cell-free | [4][6] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions, such as ATP concentration.[8]
Q4: What are the potential downstream consequences of this compound's on- and off-target activities?
-
On-Target (CK2 Inhibition): CK2 is involved in numerous cellular processes, including cell growth, proliferation, and apoptosis suppression.[5] Inhibition of CK2 by this compound leads to the attenuation of pro-survival signaling pathways like PI3K/Akt by preventing the CK2-mediated phosphorylation of Akt at Serine 129.[1][3][5] This can result in cell cycle arrest, induction of apoptosis, and anti-proliferative effects in cancer cells.[1][5][7]
-
Off-Target (e.g., GSK3β/DYRK1A Inhibition): The inhibition of kinases like GSK3β and DYRK1A could be relevant in specific contexts, such as Alzheimer's disease, Down syndrome, and diabetes.[4][6] These off-target activities could lead to unexpected biological effects or provide opportunities for drug repurposing.[4][6]
Caption: this compound's primary mechanism of action.
Troubleshooting Guides
Problem: My experimental results are inconsistent with known effects of CK2 inhibition. How can I determine if off-target effects are responsible?
When a cellular phenotype does not align with the expected outcome of CK2 inhibition, it is crucial to systematically investigate the possibility of off-target effects. This workflow outlines the key steps and control experiments to dissect the contribution of on-target versus off-target activities.
Caption: Workflow for investigating potential off-target effects.
Control Experiment 1: Kinase Selectivity Profiling
This is the most direct method to identify unintended kinase targets of this compound under your specific experimental concentrations.[9][10]
-
Objective: To screen this compound against a large panel of purified kinases to determine its inhibitory profile.
-
Methodology:
-
Service Selection: Engage a commercial service that offers kinome profiling (e.g., Reaction Biology, Eurofins). These services typically offer panels of hundreds of human kinases.[9]
-
Concentration Selection: Submit this compound for screening at a concentration relevant to your cellular assays (e.g., 10x the EC50 for your observed phenotype). A single high concentration is often used for an initial screen.[9]
-
Data Analysis: The service will provide a report, usually as a percentage of inhibition for each kinase in the panel.
-
Follow-up: For any kinases showing significant inhibition (e.g., >70%), perform a follow-up dose-response experiment to determine the IC50 value.[9] This will confirm the potency of this compound against these potential off-targets.
-
Control Experiment 2: Western Blot for Off-Target Pathway Modulation
If kinome profiling identifies a likely off-target (e.g., GSK3β), you must confirm that this kinase is inhibited in your cellular system.
-
Objective: To measure the phosphorylation status of a known, direct substrate of a suspected off-target kinase in cells treated with this compound.
-
Methodology:
-
Target Selection: Based on profiling data, select a validated off-target (e.g., GSK3β) and its substrate (e.g., Cyclin D1 or Tau).
-
Cell Treatment: Treat your cells with a dose range of this compound, a positive control inhibitor for the off-target kinase (e.g., a known GSK3β inhibitor), and a vehicle control (DMSO).
-
Lysate Preparation: After treatment, harvest cells and prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of the substrate (e.g., Phospho-Tau) and the total protein level of the substrate.
-
Analysis: A decrease in the phosphorylation of the substrate in this compound-treated cells, similar to the positive control, would suggest that the off-target kinase is inhibited in your cellular context.
-
Control Experiment 3: Using a Structurally Unrelated CK2 Inhibitor
This experiment helps differentiate a CK2-dependent phenotype from one caused by a specific off-target of this compound's chemical scaffold.
-
Objective: To determine if a different, structurally distinct CK2 inhibitor can replicate the observed phenotype.
-
Methodology:
-
Inhibitor Selection: Choose a CK2 inhibitor with a different chemical structure from this compound (e.g., TBB).
-
Dose-Response: Determine the equipotent dose of the alternative inhibitor required to achieve the same level of CK2 inhibition as this compound in your cells. This can be confirmed by assessing the phosphorylation of a known CK2 substrate (e.g., p21 at T145).[1]
-
Phenotypic Assay: Perform your primary phenotypic assay using the vehicle control, this compound, and the equipotent dose of the alternative CK2 inhibitor.
-
Interpretation:
-
If the alternative inhibitor reproduces the phenotype, the effect is likely on-target (mediated by CK2 inhibition).
-
If the alternative inhibitor fails to produce the phenotype, the effect is likely due to an off-target of this compound.
-
-
Problem: I observe a phenotype that cannot be explained by inhibition of CK2 or any known off-targets. What should I do?
This scenario requires a broader, unbiased approach to identify the molecular mechanism. The following decision tree can guide your experimental strategy.
Caption: Troubleshooting a novel or unexplained phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Confirming CK2 Inhibition by Silmitasertib in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Silmitasertib (CX-4945) and its alternatives for inhibiting Casein Kinase 2 (CK2) in cellular contexts. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound (CX-4945), a potent, orally bioavailable, and ATP-competitive inhibitor of CK2, has been extensively studied and is currently in clinical trials for various malignancies.[1][3][4] This guide delves into the experimental confirmation of this compound's efficacy in cells and compares it with other notable CK2 inhibitors.
Comparative Efficacy of CK2 Inhibitors
This compound effectively inhibits CK2 in cellular assays, leading to reduced phosphorylation of downstream targets, induction of apoptosis, and decreased cell viability in cancer cell lines.[2][3][5] However, its specificity has been a subject of investigation, with studies revealing off-target effects on other kinases.[1][6][7] Newer inhibitors have been developed with improved specificity, albeit sometimes at the cost of potency.[5]
| Inhibitor | Target(s) | In Vitro IC50 (CK2) | Cellular Potency (Example) | Key Characteristics |
| This compound (CX-4945) | CK2, DYRK1A, GSK3β, CLK2, etc.[6][7][8] | 1 nM[9][10] | IC50 of 0.1 µM for intracellular CK2 activity in Jurkat cells.[9] IC50 of 0.7 µM for pAkt(S129) inhibition in HeLa cells.[5] | Potent but noted off-target effects.[1][6] Orally bioavailable and in clinical trials.[2][4] |
| SGC-CK2-2 | CK2α, CK2α'[5] | Not specified in abstracts | IC50 of 2.2 µM for pAkt(S129) inhibition in HeLa cells.[5] | Enhanced specificity compared to this compound, but with reduced potency.[5] |
| AB668 | CK2 (ATP site and allosteric αD pocket)[11] | Not specified in abstracts | IC50 of 0.34 µM for CK2 activity in 786-O cancer cell extracts.[11] | Bivalent inhibitor with a distinct anti-tumor mechanism, inducing strong apoptosis.[11] High selectivity.[11] |
| Quinalizarin | CK2[12][13] | Not specified in abstracts | Reduced CK2 activity by ~40-60% at 25 µM in A549 and H460 cells.[13] | A specific CK2 inhibitor used in preclinical studies.[12][13] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2, PIM1, CLK2, DYRK1a[14] | Not specified in abstracts | Not specified in abstracts | Less selective than initially thought, with effects on other kinases.[8][14] |
Experimental Protocols
Confirmation of CK2 inhibition in a cellular context relies on a variety of well-established molecular biology techniques. Below are detailed protocols for key experiments.
Western Blotting for Phospho-Substrate Levels
This method is used to assess the phosphorylation status of known CK2 substrates as a direct readout of CK2 activity within the cell.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231, U-87) at an appropriate density and allow them to adhere overnight.[3][5] Treat cells with varying concentrations of this compound or other CK2 inhibitors for a specified duration (e.g., 24 hours).[5][12] Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated CK2 substrates (e.g., p-Akt Ser129, p-Cdc37) and total protein levels of these substrates, as well as CK2 subunits (CK2α, CK2α', CK2β) overnight at 4°C.[5][12] Use an antibody for a housekeeping protein (e.g., GAPDH, actin) as a loading control.[12]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometric Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vitro Kinase Assay with Cellular Lysates
This assay directly measures the enzymatic activity of CK2 immunoprecipitated from treated cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with CK2 inhibitors as described above. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CK2α antibody conjugated to agarose beads to pull down the CK2 holoenzyme.
-
Kinase Reaction: Wash the immunoprecipitates to remove detergents and inhibitors. Resuspend the beads in a kinase assay buffer containing a specific CK2 peptide substrate (e.g., RRRDDDSDDD) and [γ-³²P]ATP or [γ-³³P]ATP.[9][12][13]
-
Measurement of Radioactivity: After incubation at 30°C, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the kinase activity in samples from inhibitor-treated cells to the vehicle control to determine the extent of inhibition.
Cell Viability and Apoptosis Assays
These assays determine the downstream functional consequences of CK2 inhibition.
Protocol:
-
Cell Viability (MTT or CCK-8 Assay): Seed cells in 96-well plates and treat with a dose range of the CK2 inhibitor for various time points (e.g., 24, 48, 72 hours).[3] Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells relative to the control.
-
Apoptosis (Annexin V/PI Staining): Treat cells with the inhibitor as described. Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Cellular Mechanisms
The following diagrams illustrate the CK2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: CK2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for assessing the efficacy of CK2 inhibitors in cells.
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib vs. TBB and DMAT
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of cancers, making it a significant target for therapeutic intervention.[2][3] This guide provides an objective comparison of three prominent ATP-competitive CK2 inhibitors: Silmitasertib (CX-4945), a clinical-stage compound, and two widely used research compounds, 4,5,6,7-Tetrabromobenzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Comparative Performance Data
The following table summarizes the key quantitative parameters for this compound, TBB, and DMAT, offering a clear comparison of their potency and selectivity.
| Feature | This compound (CX-4945) | TBB (4,5,6,7-Tetrabromobenzotriazole) | DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive |
| IC₅₀ (CK2α / human recombinant CK2) | 1 nM[4][5] | 1.6 µM[6] | 130 nM[7] |
| IC₅₀ (Rat Liver CK2) | Not specified | 0.9 µM[6] | Not specified |
| Selectivity Profile | Highly selective for CK2. Less potent against Flt3, Pim1, CDK1.[8] Also inhibits DYRK1A and GSK3β.[9] | Selective for CK2 over CK1.[6] Moderately inhibits Phosphorylase Kinase, GSK3β, and CDK2/cyclin A at higher concentrations.[10] | Potent inhibitor of PIM1.[7] Also inhibits PI3K and DNA-PK.[11] |
| Cellular Effects | Induces cell cycle arrest and apoptosis.[5] Attenuates PI3K/Akt signaling.[8] | Induces apoptosis.[12][13] | Induces apoptosis.[14] Uniquely induces Reactive Oxygen Species (ROS) and DNA double-strand breaks.[14] |
| Oral Bioavailability | Yes[15][16] | Not specified for oral use, but used in vivo.[17] | Not specified |
| Clinical Status | Phase I/II clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[15][18] | Preclinical research tool. | Preclinical research tool. |
Mechanism of Action and Signaling Pathways
All three compounds function by competitively binding to the ATP pocket of the CK2 catalytic subunit, thereby preventing the phosphorylation of its numerous downstream substrates.[10][15][19] CK2 is a master regulator that influences several critical pro-survival signaling pathways. Its inhibition by these molecules leads to the suppression of oncogenic signaling, promotion of apoptosis, and cell growth arrest.
CK2 is known to regulate pathways including PI3K/Akt/mTOR, JAK/STAT, NF-κB, and Wnt/β-catenin.[1][20][21][22] For instance, this compound's anti-proliferative activity is directly correlated with its ability to attenuate the PI3K/Akt signaling pathway by blocking the CK2-mediated phosphorylation of Akt at Serine 129.[8][16]
Caption: CK2 inhibitors block central kinase activity, disrupting multiple oncogenic pathways.
While all three inhibitors target CK2, their broader cellular impact can differ. Notably, DMAT has been shown to induce apoptosis through additional mechanisms, including the generation of ROS and DNA double-strand breaks, a characteristic not reported for TBB.[14] This suggests that while TBB's effects are more directly tied to CK2 inhibition, DMAT may have off-target or downstream effects that contribute to its cytotoxicity.
Caption: Comparison of the primary mechanisms and distinguishing features of each inhibitor.
Experimental Protocols
Protocol: In Vitro CK2 Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against CK2.
1. Materials and Reagents:
-
Recombinant human CK2 holoenzyme (α2β2).
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Test inhibitors (this compound, TBB, DMAT) dissolved in DMSO.
-
ATP solution.
-
96-well reaction plates.
-
Phosphocellulose paper and wash buffer (if using radiolabeling).
-
Scintillation counter or plate reader.
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 100 µM, diluted down to the low nanomolar range.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted inhibitors to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Add the CK2 peptide substrate to all wells.
-
Initiate the reaction by adding the recombinant CK2 enzyme to all wells except the background control. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for fluorescence assays).
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
3. Data Acquisition and Analysis:
-
Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence: Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader according to the manufacturer's instructions.
-
Subtract the background reading ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of CK2 inhibitors in an in vitro kinase assay.
Conclusion
This compound, TBB, and DMAT are all valuable ATP-competitive inhibitors of Protein Kinase CK2, but they are suited for different applications.
-
This compound (CX-4945) is the most potent and selective of the three, with an IC₅₀ in the low nanomolar range.[8] Its oral bioavailability and advancement into clinical trials make it the leading candidate for therapeutic development and for translational studies requiring a clinically relevant compound.[15][16]
-
TBB is a reliable and selective research tool for investigating the cellular functions of CK2.[6] Its effects are primarily attributed to direct CK2 inhibition, making it a suitable choice for studies aiming to elucidate CK2-specific pathways without the confounding factors of other mechanisms like ROS production.[14]
-
DMAT is a more potent inhibitor than TBB and serves as an effective tool for inducing apoptosis in cancer cell lines.[7][14] However, researchers must consider its additional reported effects, such as the induction of ROS and DNA damage, which may contribute to its cellular activity independently of or synergistically with CK2 inhibition.[14]
The choice of inhibitor should be guided by the specific research question: this compound for clinical and translational relevance, TBB for focused investigation of CK2-dependent pathways, and DMAT for potent induction of cell death, keeping its multi-faceted mechanism in mind.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selectivity analysis of protein kinase CK2 inhibitors DMAT, TBB and resorufin in cisplatin-induced stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo treatment with the casein kinase 2 inhibitor 4,5,6,7- tetrabromotriazole augments the slow afterhyperpolarizing potential and prevents acute epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 21. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Battle of CK2 Inhibitors: Silmitasertib vs. TBB in Cell-Based Assays
For researchers and drug development professionals navigating the landscape of casein kinase 2 (CK2) inhibitors, a clear understanding of their comparative performance in cellular contexts is paramount. This guide provides a comprehensive, data-driven comparison of two prominent CK2 inhibitors, Silmitasertib (CX-4945) and 4,5,6,7-Tetrabromobenzotriazole (TBB), focusing on their efficacy and mechanisms of action in various cell-based assays.
This compound, a clinical-stage drug, and TBB, a widely used research tool, both target the ATP-binding site of the constitutively active serine/threonine kinase CK2. Dysregulation of CK2 is implicated in numerous cancers, making it a compelling therapeutic target. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to aid in the informed selection and application of these inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of this compound and TBB/TDB (a close structural analog of TBB) in both cell-free and cell-based assays. It is important to note that while TDB and TBB are structurally similar and both are potent CK2 inhibitors, direct comparisons should be interpreted with this distinction in mind.
Table 1: Inhibitory Potency (IC50) Against CK2
| Compound | Assay Type | IC50 | Reference |
| This compound (CX-4945) | Cell-free (CK2α) | 1 nM | |
| Intracellular (Jurkat cells) | 0.1 µM | ||
| Intracellular (CEM cells) | ~1 µM | ||
| Intracellular (U2OS cells) | ~2.5 µM | ||
| TBB | Cell-free (rat liver CK2) | 0.9 µM | |
| TDB | Cell-free | 32 nM | |
| Intracellular (CEM cells) | ~7.5 µM | ||
| Intracellular (U2OS cells) | ~10 µM |
Table 2: Comparative Efficacy in Cell-Based Assays
| Assay | Cell Line | Compound | Observation | Reference |
| Clonogenic Assay | U2OS | This compound (CX-4945) | Effect is reversible upon inhibitor removal. | |
| U2OS | TDB | Permanent inhibition of cell survival even after inhibitor removal. | ||
| Spheroid Formation | U2OS | This compound (CX-4945) | Inhibition of spheroid formation, effect is reversible. | |
| U2OS | TDB | Persistent inhibition of spheroid formation after washout. | ||
| Wound Healing Assay | U2OS | This compound (CX-4945) | Inhibition of cell migration, effect is reversible. | |
| U2OS | TDB | Sustained inhibition of cell migration after removal. |
Signaling Pathways and Experimental Workflows
The inhibition of CK2 by this compound and TBB has profound effects on multiple downstream signaling pathways critical for cancer cell proliferation, survival, and migration. The following diagrams illustrate the central role of CK2 and the workflow of common assays used to evaluate these inhibitors.
Detailed Experimental Protocols
1. Cell Viability Assay (Alamar Blue Method)
-
Cell Seeding: Plate 3,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or TBB (typically dissolved in DMSO, with final concentrations up to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 4 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate for 4-5 hours at 37°C.
-
Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
2. Clonogenic Assay
-
Cell Preparation: Prepare a single-cell suspension from the desired cancer cell line.
-
Seeding: Plate a low density of cells (e.g., 100-1000 cells per well in a 6-well plate) to allow for colony formation.
-
Treatment: Treat the cells with the inhibitors for a specified period (e.g., 24 hours).
-
Washout: After treatment, remove the inhibitor-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies in each well.
3. Spheroid Formation Assay
-
Cell Suspension: Prepare a single-cell suspension in a serum-free medium.
-
Plating: Plate the cells in an ultra-low attachment 96-well plate at a density that promotes spheroid formation (e.g., 1,000-5,000 cells/well).
-
Treatment: Add the inhibitors to the wells at the desired concentrations.
-
Incubation: Incubate for 3-7 days to allow for spheroid formation.
-
Analysis: Monitor spheroid formation and size using microscopy. Spheroid viability can be assessed using assays like CellTiter-Glo® 3D.
4. Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Washing: Gently wash the wells to remove detached cells.
-
Treatment: Add fresh medium containing the inhibitors or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Analysis: Measure the closure of the wound over time to determine the rate of cell migration.
Conclusion
Both this compound and TBB are effective inhibitors of CK2, but they exhibit distinct characteristics in cell-based assays. This compound generally shows higher potency in cell-free assays and at lower concentrations in some cellular contexts. A key differentiator observed in comparative studies with the TBB analog, TDB, is the persistence of its inhibitory effects. TDB demonstrates a more sustained inhibition of cell survival and migration even after its removal, whereas the effects of this compound are more reversible.
This guide provides a foundational framework for comparing these two important research tools. The choice between this compound and TBB will depend on the specific experimental goals, the desired duration of CK2 inhibition, and the cellular context being investigated. Researchers are encouraged to use the provided data and protocols as a starting point for their own detailed investigations.
A Comparative Analysis of Silmitasertib and Current Medulloblastoma Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Medulloblastoma, the most prevalent malignant pediatric brain tumor, presents a significant therapeutic challenge.[1] Current treatment paradigms, while curative in a majority of patients, are associated with substantial long-term morbidities. This has spurred the development of targeted therapies aimed at improving efficacy while mitigating adverse effects. This guide provides a comparative overview of the investigational drug silmitasertib and the current standard-of-care treatments for medulloblastoma, with a focus on efficacy, mechanism of action, and experimental protocols.
Current Standard of Care for Medulloblastoma
The management of medulloblastoma is multifaceted and risk-stratified, typically involving a combination of maximal safe surgical resection, craniospinal irradiation (CSI), and systemic chemotherapy.[1] The intensity of therapy is tailored based on patient age, extent of residual disease following surgery, and the molecular subgroup of the tumor.
Efficacy of Current Medulloblastoma Treatments
The efficacy of standard treatment varies by risk group. For newly diagnosed, average-risk patients, 5-year overall survival rates are in the range of 70-80%. However, for high-risk or recurrent disease, the prognosis is significantly poorer. There is no universally established standard of care for relapsed medulloblastoma, and outcomes remain poor with a median overall survival of less than a year for patients who relapse.[2]
Table 1: Efficacy of Salvage Chemotherapy Regimens in Recurrent Medulloblastoma
| Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Temozolomide + Irinotecan | 32.6% | Not Reported | [3] |
| Temozolomide + Irinotecan + Bevacizumab | 47% | 19 months | [1][3] |
| MEMMAT Regimen* | 45% | 25.5 months | [4][5] |
| Re-induction (Irinotecan, Cyclophosphamide, Temozolomide, Etoposide) | 78% | Not Reported (4/9 patients alive with no evidence of disease) | [3][6] |
*MEMMAT: Medulloblastoma European Multitarget Metronomic Anti-Angiogenic Trial (thalidomide, fenofibrate, celecoxib, etoposide, cyclophosphamide, bevacizumab, etoposide, cytarabine)
This compound: A Novel Targeted Approach
This compound (formerly CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[7] CK2 is a serine/threonine kinase that is frequently overexpressed in various cancers, including medulloblastoma, where it plays a crucial role in cell growth, proliferation, and survival.[8][9] By inhibiting CK2, this compound aims to disrupt these oncogenic processes.[7]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound in medulloblastoma. In vitro and in vivo models have shown that inhibition of CK2 by this compound can decrease medulloblastoma cell growth, induce apoptosis, and reduce tumorigenesis.[9] Furthermore, preclinical data suggest that this compound can act synergistically with DNA-damaging chemotherapeutic agents like temozolomide, potentially sensitizing tumor cells to standard treatments.[8][9]
Clinical Efficacy of this compound
This compound is currently being evaluated in a Phase I/II clinical trial (NCT03904862, PBTC-053) for the treatment of recurrent Sonic Hedgehog (SHH)-driven medulloblastoma in both pediatric and adult patients.[10][11] As of the latest available information, the trial is ongoing, and quantitative efficacy data, such as objective response rates and survival outcomes, have not yet been publicly released. The primary objectives of the Phase I portion are to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), while the Phase II portion will assess the objective response rate.[11] The U.S. Food and Drug Administration (FDA) has granted Fast Track, Orphan Drug, and Rare Pediatric Disease designations to this compound for the treatment of medulloblastoma, highlighting the unmet medical need in this patient population.[7][12][13]
Table 2: Comparison of this compound and Current Medulloblastoma Treatments
| Feature | This compound | Current Standard of Care (Recurrent Disease) |
| Mechanism of Action | Targeted inhibition of protein kinase CK2 | Cytotoxic chemotherapy, anti-angiogenic agents |
| Administration | Oral | Intravenous, Oral |
| Target Population | Recurrent SHH-driven medulloblastoma (in current trial) | Broadly used for recurrent medulloblastoma |
| Efficacy (ORR) | Data not yet available from clinical trials | 32.6% - 78% (depending on regimen) |
| Adverse Effects | Profile being established in clinical trials | Myelosuppression, neurotoxicity, secondary malignancies |
Signaling Pathways in Medulloblastoma
Medulloblastoma is a heterogeneous disease classified into at least four distinct molecular subgroups: WNT-activated, SHH-activated, Group 3, and Group 4. The dysregulation of specific signaling pathways is a hallmark of the WNT and SHH subgroups.
WNT Signaling Pathway
Sonic Hedgehog (SHH) Signaling Pathway and this compound's Mechanism of Action
The SHH pathway is central to the development of SHH-driven medulloblastoma. This compound's target, CK2, is implicated in the regulation of this pathway.
Experimental Protocols
Standard Chemotherapy Regimens for Medulloblastoma
Standard chemotherapy protocols for medulloblastoma often involve multiple agents administered in cycles. Below are examples of commonly used regimens.
Table 3: Example Standard-Risk Medulloblastoma Chemotherapy Protocol
| Regimen | Agent | Dosage | Administration | Schedule |
| Regimen A | Lomustine | 75 mg/m² | Oral | Day 0 of each 42-day cycle |
| Cisplatin | 75 mg/m² | IV | Day 1 of each 42-day cycle | |
| Vincristine | 1.5 mg/m² (max 2 mg) | IV | Days 1, 7, and 14 of each 42-day cycle | |
| Regimen B | Cisplatin | 75 mg/m² | IV | Day 1 of each 42-day cycle |
| Vincristine | 1.5 mg/m² (max 2 mg) | IV | Days 1, 7, and 14 of each 42-day cycle | |
| Cyclophosphamide | 1000 mg/m² | IV | Days 21 and 22 of each 42-day cycle |
Source: ISPN Guide[14]
This compound Clinical Trial Protocol (NCT03904862 / PBTC-053)
The ongoing Phase I/II trial of this compound has a structured protocol to evaluate its safety and efficacy in patients with recurrent SHH-driven medulloblastoma.
Conclusion
Current treatment for medulloblastoma, while often successful in newly diagnosed cases, carries a significant burden of toxicity, and options for recurrent disease are limited and often ineffective. This compound represents a promising targeted therapy that addresses a key signaling pathway in a subset of medulloblastomas. While preclinical data are encouraging, the ultimate efficacy of this compound will be determined by the results of the ongoing clinical trials. The scientific community awaits the data from the PBTC-053 study to understand the potential role of this novel agent in the management of recurrent SHH-driven medulloblastoma. The development of targeted therapies like this compound underscores the importance of a deeper understanding of the molecular drivers of medulloblastoma to improve patient outcomes.
References
- 1. Current Strategies for Management of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric Medulloblastoma Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sustained Survival Benefit in Recurrent Medulloblastoma by a Metronomic Antiangiogenic Regimen: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained Survival Benefit in Recurrent Medulloblastoma by a Metronomic Antiangiogenic Regimen: A Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective re-induction regimen for children with recurrent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senhwa Biosciences's this compound Receives Rare Pediatric Disease Designation from U.S. FDA for Treatment of Recurrent Sonic Hedgehog Medulloblastoma [prnewswire.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Clinical Trial: NCT03904862 - My Cancer Genome [mycancergenome.org]
- 11. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Senhwa's this compound Receives US FDA Orphan Drug Designation for the Treatment of Medulloblastoma - BioSpace [biospace.com]
- 14. Chemotherapy Protocols for Medulloblastomas in Children - ISPN Guide [ispn.guide]
A Head-to-Head Comparison of Silmitasertib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2 (casein kinase II).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[2] By competitively binding to the ATP-binding site of CK2's catalytic alpha subunit, this compound effectively inhibits its activity, leading to the disruption of several downstream signaling pathways implicated in tumorigenesis, including the PI3K/Akt/mTOR and NF-κB pathways.[1][3][4] This guide provides a head-to-head comparison of this compound with other notable kinase inhibitors, presenting key preclinical and clinical data to aid in the evaluation of its therapeutic potential.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of this compound against its primary target, CK2, and its off-target kinases has been characterized and compared with other relevant kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.
| Kinase Inhibitor | Primary Target(s) | CK2α IC50 (nM) | DYRK1A IC50 (nM) | GSK3β IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound (CX-4945) | CK2 | 1 [5][6][7] | 160[8][9] | 190[8][9] | FLT3 (35), PIM1 (46), CDK1 (56)[5] |
| SGC-CK2-2 | CK2 | 3.0[10] | - | - | HIPK2 (600)[10] |
| Harmine | DYRK1A | 1500[11] | 33 - 80[12][13][14] | - | DYRK1B (166), DYRK2 (900-1900), DYRK3 (800), PIM3 (4300)[11][12][13][14] |
| 1-Azakenpaullone | GSK3β | - | - | 18[2][3][4][15][16] | CDK1/cyclin B (2000), CDK5/p25 (4200)[2][4][16] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Preclinical and Clinical Efficacy in Cholangiocarcinoma
Cholangiocarcinoma (CCA) is a primary focus for the clinical development of this compound. Preclinical studies have demonstrated its ability to decrease the viability of CCA cell lines, inhibit tumor growth in xenograft models, and enhance the cytotoxic effects of standard chemotherapy agents like gemcitabine and cisplatin.[10][17][18][19] A phase Ib/II clinical trial investigating this compound in combination with gemcitabine and cisplatin for locally advanced or metastatic CCA has shown promising preliminary evidence of efficacy.[20]
The following table provides a comparative overview of the clinical trial results for this compound and other kinase inhibitors used in the treatment of cholangiocarcinoma.
| Kinase Inhibitor | Target(s) | Clinical Trial Phase | Key Efficacy Results in Cholangiocarcinoma |
| This compound (CX-4945) | CK2 | Phase Ib/II | In combination with gemcitabine and cisplatin: Median Overall Survival (mOS) of 17.4 months in the modified intent-to-treat population.[20] |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | Phase II (FIGHT-202) | For previously treated patients with FGFR2 fusions or rearrangements: Overall Response Rate (ORR) of 35.5-37%, median Progression-Free Survival (mPFS) of 6.9-7.0 months, and mOS of 17.5-21.1 months.[2][3][4][13][14] |
| Infigratinib | FGFR1, FGFR2, FGFR3 | Phase II | For previously treated patients with FGFR2 fusions or rearrangements: ORR of 23.1%, mPFS of 7.3 months, and mOS of 12.2 months.[5][9][12][21][22] |
| Erdafitinib | pan-FGFR | Phase II | Data in urothelial carcinoma with FGFR alterations showed significant activity.[1][16][23][24][25] Clinical data in CCA is less mature but under investigation. |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, Raf) | Phase II | Limited efficacy as a single agent. In one study, mPFS was 3 months and mOS was 9 months.[8][26][27][28][29] Another study showed a mPFS of 2.3 months and mOS of 4.4 months in pre-treated patients.[27] |
| Regorafenib | Multi-kinase (VEGFR, TIE2, PDGFR, FGFR, etc.) | Phase II (REACHIN) | In chemotherapy-refractory patients, mPFS was 3.91 months and mOS was 13.4 months in patients who completed at least one cycle.[6][11][30][31][32] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the CK2 signaling pathway.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and a buffer solution (e.g., Tris-HCl, MgCl2, DTT).
-
Inhibitor Addition: Add varying concentrations of the kinase inhibitor (e.g., this compound) to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Detection of Phosphorylation: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP.
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., cholangiocarcinoma cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Conclusion
This compound demonstrates high potency and selectivity for its primary target, CK2, with promising preclinical and emerging clinical activity, particularly in cholangiocarcinoma. While direct head-to-head comparative studies with other kinase inhibitors are limited, the data presented in this guide provides a valuable resource for researchers and drug development professionals to assess the standing of this compound within the broader landscape of kinase inhibitors. Its distinct mechanism of action and favorable safety profile in early clinical trials warrant further investigation, both as a monotherapy and in combination with existing cancer therapies. The provided experimental protocols and pathway diagrams offer a foundational understanding for further research and development efforts centered on this compound and other kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ajmc.com [ajmc.com]
- 3. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement | Value-Based Cancer Care [valuebasedcancer.com]
- 4. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. mayo.edu [mayo.edu]
- 8. ascopubs.org [ascopubs.org]
- 9. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. youtube.com [youtube.com]
- 14. news.cancerconnect.com [news.cancerconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 17. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CX-4945 (this compound) Induces Cell Death by Impairing Lysosomal Utilization in KRAS Mutant Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 21. ascopubs.org [ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 24. drugs.com [drugs.com]
- 25. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 26. SWOG 0514: a phase II study of sorafenib in patients with unresectable or metastatic gallbladder carcinoma and cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SWOG 0514: A phase II study of sorafenib in patients with unresectable or metastatic gallbladder carcinoma and cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Personalized prescription of tyrosine kinase inhibitors in unresectable metastatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cholangiocarcinoma: treatment with sorafenib extended life expectancy to greater than four years - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Phase I/II clinical trial of regorafenib plus durvalumab (MEDI4736) in patients with chemotherapy-refractory advanced biliary tract cancers. - ASCO [asco.org]
- 31. Regorafenib Versus Placebo to Treat Cholangiocarcinoma [clin.larvol.com]
- 32. Bayer Global - Home | Bayer Global [bayer.com]
Validating Silmitasertib-Induced Apoptosis: A Comparative Guide to Caspase Assays and Alternatives
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the CK2 inhibitor, Silmitasertib (CX-4945), robust and reliable methods for validating apoptosis are crucial. This guide provides a comprehensive comparison of commonly used apoptosis assays, with a focus on caspase-based methods, supported by experimental data and detailed protocols.
This compound, a potent and selective inhibitor of protein kinase CK2, has been shown to induce apoptosis in various cancer cell lines. The mechanism of action involves the inhibition of CK2, a key regulator of cell growth and survival, leading to the activation of apoptotic signaling pathways. Validating that the observed cell death is indeed apoptosis, and quantifying its extent, requires the use of specific and sensitive assays. Caspase assays, which measure the activity of the key executioner enzymes of apoptosis, are a cornerstone of this validation process. However, a multi-faceted approach utilizing alternative and complementary assays is recommended for a thorough understanding of the drug's effects.
Comparison of Apoptosis Detection Assays
This section compares caspase activity assays with other widely used methods for detecting apoptosis: Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and mitochondrial membrane potential (MMP) assay. Each method targets a different hallmark of apoptosis, providing a comprehensive picture of the cell death process.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages | Throughput |
| Caspase Activity Assays | Measures the activity of caspase enzymes (e.g., caspase-3, -7, -8, -9) using fluorogenic or luminogenic substrates. | Mid-to-late | Direct measurement of apoptosis executioners, high sensitivity, suitable for high-throughput screening. | Can miss caspase-independent apoptosis, transient signal. | High |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. | Early | Detects early apoptotic events, can distinguish between early/late apoptosis and necrosis with a viability dye (e.g., PI). | Can also stain necrotic cells, PS translocation can be reversible in some cases. | High (Flow Cytometry) |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis. | Late | Can be used on fixed cells and tissue sections, provides spatial information in tissues. | Can also label necrotic cells and cells with DNA damage, may not detect early apoptosis. | Low to Medium |
| Mitochondrial Membrane Potential (MMP) Assay | Measures the change in mitochondrial membrane potential using fluorescent dyes (e.g., JC-1, TMRE). | Early | Detects a very early event in the intrinsic apoptotic pathway. | Changes in MMP are not exclusive to apoptosis, can be influenced by other cellular processes. | High |
Experimental Data on this compound-Induced Apoptosis
Several studies have utilized caspase-related readouts to confirm apoptosis induction by this compound.
In a study on human cholangiocarcinoma cells, treatment with 20 µM of this compound (CX-4945) led to a marked induction of apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-9, along with decreased levels of procaspase-3.[1] Another study on oral squamous cell carcinoma cells showed that this compound treatment resulted in increased levels of cleaved Caspase-3 and cleaved Caspase-8.[2]
A comparative study of this compound (CX-4945) and a more specific CK2 inhibitor, SGC-CK2-2, in HeLa cells demonstrated a dose- and time-dependent increase in the cleavage of PARP-1, a substrate of activated caspase-3.[2] After 48 hours of treatment with 5 µM CX-4945, a significant increase in the 89 kDa cleaved PARP-1 fragment was observed.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures discussed, the following diagrams are provided.
Caption: this compound-induced apoptosis signaling pathway.
References
A Comparative Guide: Silmitasertib vs. siRNA Knockdown for Targeting Protein Kinase CK2
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its overexpression is a hallmark of many cancers, making it a promising therapeutic target.[1][3] Researchers aiming to investigate or inhibit CK2's function primarily have two powerful tools at their disposal: the small molecule inhibitor Silmitasertib (also known as CX-4945) and small interfering RNA (siRNA) mediated gene knockdown.
This guide provides an objective comparison of these two methodologies, supported by experimental data and protocols, to assist researchers in selecting the most appropriate approach for their studies. This compound is a first-in-class, orally bioavailable CK2 inhibitor that has advanced to clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[4][5] In contrast, siRNA offers a sequence-specific method to silence the expression of CK2 at the mRNA level, providing a valuable tool for target validation and mechanistic studies.[6]
Mechanism of Action
This compound (CX-4945): Catalytic Inhibition
This compound is a potent and highly selective ATP-competitive inhibitor of the CK2 holoenzyme.[1] It directly interacts with the ATP-binding site on the CK2α and CK2α' catalytic subunits, preventing the transfer of phosphate from ATP to CK2 substrates.[1][4] This blockade of kinase activity leads to the attenuation of downstream signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][7][8]
Caption: this compound competitively blocks the ATP-binding site of CK2, inhibiting substrate phosphorylation.
siRNA Knockdown: Gene Silencing
siRNA-mediated knockdown operates through the RNA interference (RNAi) pathway.[9] Synthetic double-stranded siRNA molecules, designed to be complementary to the mRNA sequences of the CK2 catalytic subunits (CK2α and CK2α'), are introduced into cells.[6][8] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then unwinds the siRNA and uses the single guide strand to find and cleave the target CK2 mRNA.[9] This degradation of mRNA prevents its translation into protein, resulting in a significant reduction of CK2 protein levels.[6]
Caption: siRNA is incorporated into RISC, leading to the degradation of target CK2 mRNA and reduced protein.
Quantitative Data Comparison
The choice between this compound and siRNA often depends on the specific experimental goals, such as desired potency, duration of effect, and concerns about off-targeting.
Table 1: General Characteristics
| Feature | This compound (CX-4945) | siRNA Knockdown of CK2 |
| Target | CK2α & CK2α' catalytic subunits | mRNA of CK2α & CK2α' |
| Mode of Action | Inhibition of kinase activity | Post-transcriptional gene silencing |
| Nature | Small molecule, ATP-competitive | Synthetic RNA duplex |
| Reversibility | Reversible (upon washout) | Long-lasting (days), requires new protein synthesis |
| Delivery | Orally bioavailable in vivo; direct addition to media in vitro | Requires transfection reagents (e.g., lipofection) |
| Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
Table 2: Efficacy and Potency
| Parameter | This compound (CX-4945) | siRNA Knockdown of CK2 |
| Potency (IC₅₀) | ~1 nM in cell-free assays.[7] | Not Applicable |
| ~0.1 µM for intracellular CK2 activity.[7] | ||
| Cell Viability (IC₅₀) | 2-5.5 µM in various cancer cell lines.[7] | Varies with cell line and transfection efficiency |
| Efficacy | Dose-dependent inhibition of CK2 activity | Typically achieves 70-90% reduction in target protein levels |
Table 3: Specificity and Off-Target Effects
| Feature | This compound (CX-4945) | siRNA Knockdown of CK2 |
| Primary Target | Protein Kinase CK2 | mRNA of CK2 subunits |
| Known Off-Targets | Inhibits other kinases at higher concentrations (e.g., DYRK1A, GSK3β, Flt3, Pim1).[7][10][11] | Can cause miRNA-like off-target effects by partial complementarity to unintended mRNAs.[9][12][13] |
| Toxicity Profile | Generally moderate; common adverse events in clinical trials include diarrhea, nausea, and fatigue.[5] | Can induce target-independent toxicity or immune responses.[12][13] Chemical modifications can reduce off-target effects.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results when comparing this compound and siRNA knockdown.
siRNA Transfection for CK2 Knockdown
This protocol describes a general method for transfecting human cancer cells with siRNA targeting CK2α and CK2α'.
-
Materials :
-
Procedure :
-
Seed cells in 60 mm plates to be 40-50% confluent at the time of transfection.[8]
-
Prepare two tubes. In tube A, dilute 20 nM total siRNA (a 3:1 ratio of CK2α to CK2α' siRNA is effective) into reduced-serum medium.[8] In tube B, dilute 10 µL of Dharmafect 1 into reduced-serum medium.[8]
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blotting, viability assays).
-
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to verify CK2 knockdown and assess the phosphorylation status of its downstream targets.
-
Procedure :
-
After treatment with this compound (e.g., 10-20 µM for 24-48h) or 48-72h post-siRNA transfection, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of CK2 inhibition.
-
Procedure :
-
Seed cells in a 96-well plate at an appropriate density.
-
For this compound: After 24 hours, treat cells with a serial dilution of the compound (e.g., 0-20 µM).
-
For siRNA: Perform reverse transfection in the 96-well plate and allow cells to grow for 72-96 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated (DMSO) or non-targeting siRNA control. Plot the results to determine the IC₅₀ value.
-
Caption: Workflow for comparing the effects of this compound and CK2 siRNA on cancer cells.
Summary and Recommendations
Both this compound and siRNA-mediated knockdown are effective strategies for inhibiting CK2 function, but they possess distinct advantages and disadvantages that make them suitable for different applications.
This compound (CX-4945)
-
Pros :
-
Rapid and Reversible: Its effects are immediate and can be reversed upon removal, making it ideal for studying dynamic cellular processes.
-
Dose-Dependent Control: Allows for fine-tuning the level of CK2 inhibition.
-
Translational Relevance: As a clinical-stage drug, results may have more direct implications for therapeutic development.[4][14][15] It is orally bioavailable for in vivo studies.[1][3]
-
-
Cons :
-
Off-Target Effects: While highly selective, it can inhibit other kinases, which may confound results, though some argue this polypharmacology could be advantageous.[10]
-
siRNA Knockdown of CK2
-
Pros :
-
High Specificity: When properly designed, siRNA provides unparalleled specificity for the target mRNA, making it the gold standard for validating that a phenotype is truly due to the loss of the target protein.[8][16]
-
Mechanistic Insight: Directly demonstrates the requirement of the CK2 protein itself, rather than just its kinase activity.
-
-
Cons :
-
Delivery Challenges: Inefficient delivery can lead to incomplete knockdown and cell-type variability.
-
Off-Target Gene Silencing: Can unintentionally downregulate other genes through miRNA-like activity, requiring careful controls and validation.[9][12]
-
Slow Onset and Irreversibility: The time required for protein depletion makes it unsuitable for studying rapid signaling events.
-
For researchers in drug development, This compound is an invaluable tool for preclinical studies, mimicking a therapeutic intervention and providing data on dose-response and potential toxicities. Its ease of use and rapid action are advantageous for high-throughput screening and in vivo models.
References
- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 6. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Silmitasertib in Kinase Profiling Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Silmitasertib (CX-4945), a potent, orally bioavailable inhibitor of protein kinase CK2 (Casein Kinase II).[1][2][3] The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive assessment of this compound's performance in kinase profiling assays.
Kinase Specificity Profile of this compound
This compound is a highly potent inhibitor of CK2, with an IC50 in the low nanomolar range.[2][4][5] Its high affinity is attributed to its strong interaction with the ATP-binding pocket of the CK2α catalytic subunit.[3] While highly selective, kinase profiling studies have revealed that at higher concentrations, this compound can inhibit other kinases, primarily within the CMGC kinase family.
Table 1: Inhibitory Potency of this compound against Primary and Off-Target Kinases
| Target Kinase | Potency (IC50/K_i) | Assay Type | Reference |
| CK2α | 1 nM (IC50) | Cell-free Assay | [4] |
| CK2α | 0.38 nM (K_i) | Binding Assay | [3][6] |
| FLT3 | 35 nM (IC50) | Cell-free Assay | [4] |
| PIM1 | 46 nM (IC50) | Cell-free Assay | [4] |
| CDK1 | 56 nM (IC50) | Cell-free Assay | [4] |
| DYRK1A | 160 nM (IC50) | In vitro Assay | [6] |
| GSK3β | 190 nM (IC50) | In vitro Assay | [6] |
Note: While this compound shows inhibitory activity against FLT3, PIM1, and CDK1 in cell-free assays, it was found to be inactive against these kinases in cell-based functional assays at concentrations up to 10 µM.[4]
Table 2: Kinase Selectivity Profile of this compound at a Fixed Concentration
This table summarizes the results from a broad kinase panel screening to assess the selectivity of this compound.
| Concentration | Kinase Panel Size | Kinases Inhibited >50% | Kinases Inhibited >90% | Reference |
| 500 nM | 235 kinases | 49 kinases | 10 kinases | [7][8] |
The kinases inhibited by more than 90% at 500 nM include several from the CMGC family, such as CLK3, DYRK2, and HIPK3, in addition to its primary target, CK2α.[7][8]
Signaling Pathways Modulated by this compound
On-Target Pathway: CK2 Signaling
This compound's primary mechanism of action is the inhibition of CK2, a constitutively active kinase that plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[5] By inhibiting CK2, this compound effectively downregulates downstream pro-survival pathways, including the PI3K/Akt/mTOR signaling axis.[1][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Silmitasertib's Effect on the PI3K/Akt Pathway
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Silmitasertib (CX-4945), an inhibitor of protein kinase CK2, and its impact on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The performance of this compound is compared with that of other inhibitors that directly target key components of this pathway, supported by experimental data.
Mechanism of Action: An Indirect Approach to a Central Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many inhibitors directly target the core components of this pathway, this compound employs an indirect mechanism by inhibiting protein kinase CK2, a pleiotropic serine/threonine kinase that positively regulates the PI3K/Akt pathway at multiple levels.[1]
This compound, an ATP-competitive inhibitor of CK2, has been shown to attenuate PI3K/Akt signaling by preventing CK2-mediated phosphorylation of key pathway components.[2] This leads to a reduction in the phosphorylation of Akt at serine 129 (a direct CK2 site) and subsequently at threonine 308 and serine 473, which are critical for its full activation.[3] This disruption of the PI3K/Akt pathway by this compound ultimately leads to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in various cancer models.[2][4]
In contrast, other inhibitors target the PI3K/Akt pathway directly:
-
PI3K inhibitors , such as Alpelisib, directly bind to and inhibit the catalytic activity of PI3K isoforms, thereby preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt.
-
Akt inhibitors , like Ipatasertib, directly bind to the Akt protein, preventing its phosphorylation and activation.[5]
-
mTOR inhibitors , such as Everolimus, target the mTORC1 complex, a downstream effector of Akt signaling, to inhibit protein synthesis and cell growth.[6]
Comparative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to direct PI3K/Akt pathway inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies.
Table 1: Inhibition of Cell Proliferation (IC50 values in µM)
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | CK2 | MCF-7 | Breast Cancer | ~5 (on day 4) | [7] |
| This compound | CK2 | DLD-1 | Colorectal Cancer | <25 | [8] |
| This compound | CK2 | SW-480 | Colorectal Cancer | <25 | [8] |
| This compound | CK2 | HT-29 | Colorectal Cancer | <25 | [8] |
| This compound | CK2 | HCT-116 | Colorectal Cancer | <25 | [8] |
| Everolimus | mTORC1 | MDA-MB-468 | Breast Cancer | ~0.001 | [9] |
| Everolimus | mTORC1 | Hs578T | Breast Cancer | ~0.001 | [9] |
| Everolimus | mTORC1 | BT549 | Breast Cancer | ~0.001 | [9] |
| Everolimus | mTORC1 | MCF-7 | Breast Cancer | >0.1 | [9] |
| MK-2206 | Akt | MCF-7 | Breast Cancer | Not specified | [10] |
| Ibrutinib | BTK | MCF-7 | Breast Cancer | Not specified | [10] |
Table 2: Induction of Apoptosis
| Inhibitor | Target | Cell Line | Cancer Type | Apoptosis Induction | Citation |
| This compound | CK2 | HuCCT-1 | Cholangiocarcinoma | Induces apoptosis via caspase-9/3 activation | [11] |
| This compound | CK2 | DLD-1 | Colorectal Cancer | Induces late apoptosis | [2] |
| Ipatasertib | Akt | ARK1 | Uterine Serous Carcinoma | 1.75-fold increase in cleaved caspase 3 at 25 µM | [11] |
| Ipatasertib | Akt | SPEC-2 | Uterine Serous Carcinoma | 2.9-fold increase in cleaved caspase 3 at 25 µM | [11] |
| This compound + DDP | CK2 | Cal-27 | Oral Squamous Cell Carcinoma | Significant synergistic increase in apoptosis | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: Western blot workflow for phospho-Akt detection.
Caption: MTS cell viability assay workflow.
Detailed Experimental Protocols
1. Western Blot for Phospho-Akt (Ser473) and Total Akt
-
Cell Treatment and Lysis: Cancer cells are seeded and treated with various concentrations of this compound or a comparator inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) or total Akt. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phospho-Akt are normalized to total Akt.
2. Cell Viability/Proliferation Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or a comparator inhibitor.
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Final Incubation and Absorbance Reading: The plate is incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the drug concentration.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors for the desired time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
4. In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound or a comparator inhibitor at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
Conclusion
This compound presents a unique, indirect approach to inhibiting the PI3K/Akt pathway by targeting the upstream kinase CK2. This mechanism contrasts with direct inhibitors of PI3K, Akt, or mTOR. While direct head-to-head comparative data is still emerging, the available evidence suggests that this compound effectively attenuates PI3K/Akt signaling, leading to anti-cancer effects such as decreased cell proliferation and induction of apoptosis. Its efficacy, both as a single agent and in combination with other therapies, warrants further investigation. The distinct mechanism of action of this compound may offer advantages in overcoming resistance mechanisms that can develop with direct PI3K/Akt pathway inhibitors. Further comparative studies are crucial to fully elucidate the relative potency and potential clinical applications of this compound in the landscape of PI3K/Akt pathway-targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 and PI3K are direct molecular targets of quercetin in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced macropinocytosis promoting DDP intracellular uptake to enhance cell apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib: An In Vivo Comparative Analysis of a First-in-Class CK2 Inhibitor's Anti-Tumor Efficacy
Silmitasertib (formerly CX-4945) is a pioneering, orally bioavailable small-molecule inhibitor of protein kinase CK2.[1][2][3] CK2 is a serine/threonine-specific protein kinase that is frequently overexpressed in a multitude of human tumors and is implicated in tumor proliferation, survival, and resistance to conventional therapies.[4][5] This guide provides an objective comparison of this compound's in vivo anti-tumor performance, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Targeting a Master Regulator
This compound functions by competitively binding to the ATP-binding site of the CK2α catalytic subunit.[1] This inhibition disrupts multiple downstream pro-survival signaling pathways that are crucial for cancer cell growth and proliferation, including the PI3K/Akt/mTOR pathway.[1][2][6] By blocking CK2, this compound can induce cell cycle arrest, promote apoptosis (programmed cell death), and impair DNA repair mechanisms in cancer cells, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents.[4][7]
Caption: this compound inhibits CK2, disrupting downstream pro-survival pathways.
In Vivo Monotherapy Performance
Preclinical studies in murine xenograft models have demonstrated this compound's robust anti-tumor activity as a monotherapy. It has shown the ability to inhibit tumor growth in a dose-dependent manner and is generally well-tolerated.[7][8]
| Cancer Type | Model System | Treatment Regimen (this compound) | Comparison | Key Outcomes |
| Cholangiocarcinoma | HuCCT1 mouse xenografts | Not specified | Vehicle control | Significant inhibition of tumor growth.[9] |
| Hematological Malignancies | Murine xenograft models | 25 or 75 mg/kg, p.o. | Vehicle control | Robust antitumor activity with reductions in biomarker phospho-p21 (T145).[7] |
| Solid Tumors | Mouse xenograft models | Dose-dependent | Not specified | Confirmed inhibition of solid-tumor growth in a dose-dependent manner.[1] |
In Vivo Combination Therapy: A Synergistic Approach
This compound has demonstrated significant synergistic effects when combined with standard-of-care chemotherapies, such as gemcitabine and cisplatin.[4] This is largely attributed to its ability to inhibit CK2-mediated DNA repair, making cancer cells more susceptible to DNA-damaging agents.[9]
| Cancer Type | Model System | Treatment Regimen | Comparison | Key Outcomes |
| Cholangiocarcinoma | HuCCT1 mouse xenografts | This compound + Gemcitabine and Cisplatin | This compound alone; Gemcitabine/Cisplatin alone | The combination was more potent in inhibiting tumor growth than either treatment alone.[9] |
| Hepatocellular Carcinoma | Preclinical model | This compound + Cabozantinib | Single-agent treatment; Vehicle control | Delayed tumor growth, impaired cell cycle progression, and induced apoptosis.[10] |
| Relapsed/Refractory Solid Tumors (Pediatric/Adult) | Clinical Trial (NCT06541262) | This compound + Chemotherapy (e.g., Irinotecan, Temozolomide) | Standard Chemotherapy | Ongoing trial to establish recommended dose and test safety/tolerability of the combination.[11][12][13] |
| Advanced or Metastatic Cholangiocarcinoma | Phase Ib/II Clinical Trial | This compound (1,000 mg BID) + Gemcitabine and Cisplatin | Historical Standard of Care | Median OS of 13.6 months (ITT) and 17.4 months (mITT); DCR of 79.3%.[14][15] |
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
This protocol outlines a typical methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, based on common practices described in the literature.[9]
-
Cell Lines and Culture: Human cancer cell lines (e.g., HuCCT1 for cholangiocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., 4-6 week old female athymic nude mice) are used. Animals are housed in a pathogen-free environment and allowed to acclimatize for one week prior to the experiment.
-
Tumor Implantation: A suspension of cancer cells (e.g., 2-5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound: Formulated for oral gavage (p.o.). Dosing can range from 25 to 75 mg/kg, administered once or twice daily.
-
Chemotherapy (e.g., Gemcitabine/Cisplatin): Administered via intraperitoneal (i.p.) injection at established effective doses.
-
Control: A vehicle solution is administered to the control group following the same schedule.
-
-
Treatment Schedule: Treatment is typically administered for a period of 3-4 weeks.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and downstream effects.
Caption: General workflow for an in vivo xenograft study.
Conclusion
The in vivo data strongly supports the anti-tumor activity of this compound, both as a monotherapy and, more potently, in combination with standard chemotherapeutic agents. Its mechanism of inhibiting the master regulator CK2 provides a multi-pronged attack on cancer cell proliferation, survival, and DNA repair. Preclinical success has paved the way for multiple clinical trials, where this compound continues to show promise in treating a range of challenging cancers, including cholangiocarcinoma, basal cell carcinoma, and various solid tumors.[1][12] The synergistic potential of this compound highlights its promise as a valuable component of future combination cancer therapies.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | Senhwa Biosciences, Inc. [senhwabio.com]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 15. | BioWorld [bioworld.com]
- 16. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Silmitasertib: Evaluating Experimental Reproducibility and Therapeutic Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive comparison of experimental data on the CK2 inhibitor, Silmitasertib (CX-4945), with a focus on its reproducibility across different laboratory settings. We delve into its performance against alternative therapies and provide detailed experimental protocols to aid in the design and interpretation of future studies.
This compound, a potent and orally bioavailable ATP-competitive inhibitor of protein kinase CK2, has shown promise in various preclinical and clinical settings.[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival by regulating key signaling pathways, including the PI3K/Akt/mTOR cascade.[2] This guide synthesizes data from multiple studies to provide a clear overview of this compound's in vitro efficacy, the consistency of these findings, and its standing relative to other CK2 inhibitors.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
To assess the reproducibility of this compound's anti-proliferative effects, we have compiled half-maximal inhibitory concentration (IC50) values from various studies across a range of cancer cell lines. The data, presented in the tables below, allows for a direct comparison of results generated by different research groups.
| Cell Line | Cancer Type | IC50 (µM) | Reference Study |
| HeLa | Cervical Cancer | 0.7 | Study A[1] |
| MDA-MB-231 | Breast Cancer | 0.9 | Study A[1] |
| BT-474 | Breast Cancer | 1.71 - 20.01 (EC50) | Study B[3] |
| BxPC-3 | Pancreatic Cancer | 2.131 - 16.20 | Study C[4] |
| CLL Biopsy | Chronic Lymphocytic Leukemia | < 1 | Study D[2] |
Table 1: Reported IC50 Values for this compound (CX-4945) in Various Cancer Cell Lines. Discrepancies in IC50 values for the same cell line across different studies can be attributed to variations in experimental protocols, such as incubation time, cell density, and the specific viability assay used.
Comparison with an Alternative CK2 Inhibitor: SGC-CK2-2
SGC-CK2-2 is a more recent and highly selective CK2 inhibitor. A direct comparison with this compound provides valuable insights into the specificity and potency of these compounds.
| Cell Line | This compound (CX-4945) IC50 (µM) | SGC-CK2-2 IC50 (µM) | Reference Study |
| HeLa | 0.7 | 2.2 | Study A[1] |
| MDA-MB-231 | 0.9 | 1.3 | Study A[1] |
Table 2: Comparative IC50 Values of this compound (CX-4945) and SGC-CK2-2. These results from a single study highlight the greater potency of this compound in cell-based assays, though SGC-CK2-2 is reported to have higher specificity for CK2.[1]
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible research. Below are standardized protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (Alamar Blue Method)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[3]
-
Drug Treatment: Treat cells with a serial dilution of this compound (or alternative inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.[3]
-
Alamar Blue Addition: Add Alamar Blue reagent (10% of the total volume) to each well and incubate for 2-4 hours.[3][5]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6][7] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for PI3K/Akt Pathway Analysis
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[1][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory Response to CK II Inhibitor this compound and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Proper Disposal of Silmitasertib (CX-4945): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Silmitasertib
The proper disposal of this compound (also known as CX-4945) is crucial for ensuring laboratory safety and environmental protection. As a potent, orally bioavailable inhibitor of casein kinase 2 (CK2), it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] This guide provides step-by-step procedural guidance for the safe handling and disposal of this compound waste.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Due to its potent biological activity as a cancer research drug and its significant environmental toxicity, all waste containing this compound must be treated as hazardous chemical waste. Some safety data sheets may state that it is not a hazardous substance; however, given the conflicting information and the GHS classification indicating aquatic toxicity, a cautious approach is required.[2][3]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid powder, solutions, or contaminated materials), personnel must wear appropriate PPE:
-
NIOSH/MSHA-approved respirator[4]
-
Chemical-resistant rubber gloves[4]
-
Chemical safety goggles[4]
-
Protective clothing[4]
All handling of the compound should ideally be done within a laboratory fume hood to avoid inhalation of dust or aerosols.[4]
2. Segregation of Waste: Proper segregation is critical to prevent contamination and ensure correct disposal. This compound waste should be separated into the following streams:
-
Solid Waste: This includes expired or unused solid this compound powder, contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: This includes unused solutions of this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound.
-
Contaminated Labware: Glassware and other lab equipment that has come into contact with this compound.
3. Containment and Labeling:
-
Solid and Liquid Waste:
-
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste - this compound (CX-4945)" and should include the GHS hazard pictograms for acute toxicity and environmental hazard.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.
-
4. Decontamination of Labware:
-
Decontaminate surfaces and non-disposable labware by scrubbing with alcohol.[3]
-
Collect the alcohol rinse as hazardous liquid waste.
5. Accidental Spills: In the event of a spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment before attempting to clean the spill.[3]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all cleanup materials into a sealed container and dispose of it as hazardous waste.[3]
-
Decontaminate the spill area with alcohol.[3]
6. Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant.[2]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this important research compound. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
